molecular formula C33H39N2NaO10S2 B15555433 Sulfo Cy3 bis COOH

Sulfo Cy3 bis COOH

Cat. No.: B15555433
M. Wt: 710.8 g/mol
InChI Key: PVCAJMAGOPZESL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo Cy3 bis COOH is a useful research compound. Its molecular formula is C33H39N2NaO10S2 and its molecular weight is 710.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H39N2NaO10S2

Molecular Weight

710.8 g/mol

IUPAC Name

sodium 4-[(2E)-5-carboxy-2-[(E)-3-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C33H40N2O10S2.Na/c1-32(2)24-20-22(30(36)37)12-14-26(24)34(16-5-7-18-46(40,41)42)28(32)10-9-11-29-33(3,4)25-21-23(31(38)39)13-15-27(25)35(29)17-6-8-19-47(43,44)45;/h9-15,20-21H,5-8,16-19H2,1-4H3,(H3-,36,37,38,39,40,41,42,43,44,45);/q;+1/p-1

InChI Key

PVCAJMAGOPZESL-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfo Cy3 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo Cy3 bis COOH, a fluorescent dye widely utilized in biological research for labeling and imaging. It details the dye's chemical and spectral properties, outlines a protocol for its conjugation to biomolecules, and illustrates its application in experimental workflows.

Core Concepts

This compound is a derivative of the cyanine (B1664457) dye, Cy3, engineered for enhanced functionality in biological applications. Key features include:

  • Sulfonate Groups: The inclusion of sulfonate (SO₃⁻) groups significantly increases the dye's water solubility, making it ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic solvents. This hydrophilicity minimizes aggregation and non-specific binding.

  • Bis-Carboxylic Acid (bis COOH) Moieties: The presence of two carboxylic acid functional groups allows for covalent conjugation to primary amines on target molecules, such as the lysine (B10760008) residues of proteins. This conjugation is typically achieved through a carbodiimide-mediated reaction. The "bis" nature of the carboxylic acid groups offers the potential for creating specific cross-linking applications.

Quantitative Data Summary

The spectral and physical properties of Sulfo Cy3 derivatives are summarized below. It is important to note that these values may vary slightly between different commercial suppliers.

PropertyValueSource(s)
Excitation Maximum (λex) ~554 nm[1]
Emission Maximum (λem) ~568 nm[1]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[2]
Stokes Shift ~14 nm[1]
Molecular Weight ~710.79 g/mol [3]
Solubility High in water, DMSO, and DMF[4]
pH Stability Tolerates a pH range of 3-10[5]

Experimental Protocols

Protein Labeling via Carbodiimide (B86325) Chemistry

This protocol provides a general methodology for the covalent conjugation of this compound to a protein using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method first activates the carboxylic acid groups on the dye to form a more stable sulfo-NHS ester, which then reacts with primary amines on the protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of approximately 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) are not suitable for the labeling reaction and must be exchanged.

  • Dye Preparation: Dissolve this compound in the Activation Buffer to a concentration of 1-10 mM.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer at a concentration of 100 mM each.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of dye to protein may need to be optimized for the specific application, but a starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted dye.

  • Purification of the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the excitation maximum of the dye (~554 nm).

Visualizations

Chemical Conjugation Workflow

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step dye This compound activated_dye Activated Sulfo-NHS Ester of Dye dye->activated_dye 15-30 min RT edc_nhs EDC + Sulfo-NHS in Activation Buffer (pH 6.0) edc_nhs->activated_dye reaction_mixture Reaction Mixture in Reaction Buffer (pH 7.4) activated_dye->reaction_mixture Add activated dye to protein protein Protein with Primary Amines (e.g., Lysine residues) protein->reaction_mixture quench Quench with Tris Buffer reaction_mixture->quench 1-2 hours RT purify Size-Exclusion Chromatography quench->purify labeled_protein Purified Labeled Protein purify->labeled_protein

Caption: Workflow for protein conjugation with this compound.

Application in Receptor Binding Studies

G cluster_ligand Fluorescent Ligand Preparation cluster_cell Cellular Interaction cluster_imaging Visualization ligand Growth Factor (Ligand) labeled_ligand Sulfo Cy3-Labeled Growth Factor ligand->labeled_ligand dye This compound dye->labeled_ligand Conjugation receptor Receptor Tyrosine Kinase (on cell surface) labeled_ligand->receptor Incubation with cells binding Binding and Dimerization receptor->binding signaling Downstream Signaling Cascade binding->signaling microscopy Fluorescence Microscopy binding->microscopy Excitation at ~554 nm localization Visualize Receptor Localization and Trafficking microscopy->localization

Caption: Use of Sulfo Cy3-labeled ligand in studying receptor signaling.

References

An In-depth Technical Guide to the Spectral Properties of Sulfo Cy3 bis COOH Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral and physicochemical properties of the Sulfo Cy3 bis COOH fluorescent dye. Designed for researchers and professionals in the fields of life sciences and drug development, this document summarizes key quantitative data, outlines detailed experimental methodologies for spectral characterization, and presents a visual representation of a typical experimental workflow.

Core Spectral and Physicochemical Properties

This compound is a water-soluble cyanine (B1664457) dye renowned for its bright fluorescence in the orange-red region of the spectrum. The presence of two sulfonate (Sulfo) groups enhances its hydrophilicity, making it an excellent choice for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function. The bis-carboxylic acid (bis COOH) functional groups allow for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides through carbodiimide (B86325) chemistry (e.g., using EDC and sulfo-NHS).

The quantitative spectral and physical characteristics of this compound and its closely related derivatives are summarized in the tables below. It is important to note that values may vary slightly between different suppliers and experimental conditions.

Physicochemical Properties
PropertyValueReferences
Molecular Weight ~710.79 g/mol (as free acid)[1]
Chemical Formula C33H39N2NaO10S2 (representative)
Solubility High in water and polar organic solvents like DMSO and DMF.[2][]
Appearance Dark red solid.[2][]
Spectral Properties
ParameterValueReferences
Excitation Maximum (λex) ~548 - 555 nm[][4][5]
Emission Maximum (λem) ~563 - 572 nm[][4][5]
Extinction Coefficient (ε) ~150,000 - 162,000 cm⁻¹M⁻¹[][5]
Quantum Yield (Φ) ~0.1 - 0.31[5][6]
Stokes Shift ~14 - 19 nm[4]

Experimental Protocols

The following sections detail the methodologies for determining the key spectral properties of this compound.

Determination of Absorption and Emission Spectra

Objective: To determine the maximum absorption (excitation) and emission wavelengths.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

  • Working Solution Preparation: Dilute the stock solution in the spectroscopic solvent to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement: a. Use the spectrophotometer to record the absorbance spectrum of the working solution from approximately 400 nm to 700 nm. b. Use the same solvent as a blank for baseline correction. c. The wavelength at which the highest absorbance is recorded is the absorption maximum (λex).

  • Emission Spectrum Measurement: a. Transfer the working solution to a quartz cuvette for the fluorometer. b. Set the excitation wavelength of the fluorometer to the determined λex. c. Scan the emission spectrum over a range of wavelengths, typically starting ~10 nm above the excitation wavelength to about 750 nm. d. The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Determination of Molar Extinction Coefficient

Objective: To calculate the molar extinction coefficient (ε) at the absorption maximum.

Procedure:

  • Prepare a series of dilutions of the this compound stock solution of known concentrations in the chosen solvent.

  • Measure the absorbance of each dilution at the λex using a UV-Vis spectrophotometer.

  • Plot the absorbance values against the corresponding molar concentrations.

  • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear plot will be the molar extinction coefficient (assuming a 1 cm path length).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) relative to a standard.

Materials:

  • This compound solution

  • A quantum yield standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare solutions of both the this compound (sample) and the quantum yield standard with an absorbance of < 0.1 at the excitation wavelength to minimize re-absorption.

  • Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the typical workflow for determining the core spectral properties of a fluorescent dye like this compound.

G Workflow for Spectral Characterization of this compound cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Prepare Serial Dilutions (in spectroscopic solvent) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C Use for measurements D Determine λex (Wavelength of max absorbance) C->D E Calculate Extinction Coefficient (ε) (Beer-Lambert Plot) C->E H Determine Quantum Yield (Φ) (Relative to a standard) C->H Absorbance data for Φ calculation F Measure Emission Spectra (Fluorometer, excite at λex) D->F Set excitation wavelength G Determine λem (Wavelength of max emission) F->G F->H G Protein Labeling with this compound cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation Reaction cluster_purification Purification A This compound D Formation of Reactive Sulfo-NHS Ester A->D B EDC and Sulfo-NHS (Activation Reagents) B->D C Protein with Primary Amines (e.g., Lysine residues) E Nucleophilic Attack by Protein's Amine Group C->E D->E F Removal of Excess Dye and Reagents (e.g., Dialysis, Gel Filtration) E->F G Fluorescently Labeled Protein F->G

References

Absorbance and emission maxima for Sulfo Cy3 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Absorbance and Emission Maxima of Sulfo-Cy3 bis-COOH

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorescent dyes is paramount for successful experimental design and data interpretation. Sulfo-Cy3, a member of the cyanine (B1664457) dye family, is a widely used orange-red fluorescent label. Its sulfonated form enhances water solubility, making it ideal for bioconjugation in aqueous environments.[1][2][] The "bis COOH" variant indicates the presence of two carboxylic acid functional groups, which can be activated for conjugation to primary amines on target biomolecules.

This guide provides a detailed overview of the core spectral characteristics of Sulfo-Cy3 bis-COOH, experimental protocols for their determination, and visualizations of common laboratory workflows.

Data Presentation: Spectral Properties

The absorbance and emission maxima of cyanine dyes can vary slightly depending on the specific chemical structure, solvent, and conjugation partner. The data below summarizes the key spectral properties for Sulfo-Cy3 derivatives.

PropertySulfo-Cyanine3 bis-COOH (DiSulfo-Cy3 bis-COOH)Sulfo-Cyanine3 (General)Reference(s)
Absorbance Maximum (λmax) 548 nm~554 nm[4],[1]
Emission Maximum (λem) 563 nm~568 nm[4],[1]
Extinction Coefficient Not Specified162,000 M-1cm-1 (for carboxylic acid derivative)[5]
Stokes Shift 15 nm~14 nm[1]
Fluorescence Quantum Yield Not Specified0.1 (for carboxylic acid derivative)[5]
Recommended Excitation ~550 nm~555 nm[6],[7][8]

Experimental Protocols

Protocol for Determining Absorbance Maximum (UV-Vis Spectroscopy)

This protocol outlines the general steps for measuring the absorbance spectrum of Sulfo-Cy3 bis-COOH to determine its maximum absorbance wavelength (λmax).

Materials:

  • Sulfo-Cy3 bis-COOH

  • Spectroscopy-grade solvent (e.g., absolute ethanol, methanol, or an aqueous buffer like PBS, pH 7.2-7.4)[9][10][11]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of Sulfo-Cy3 bis-COOH in the chosen solvent (e.g., DMSO for initial dissolution, followed by dilution in an aqueous buffer).[9][12] Cyanine dyes can be prone to precipitation in the presence of water, so ensure all glassware is dry when using organic solvents.[10]

    • Perform serial dilutions to prepare a working solution with an absorbance value in the optimal range for the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable output.[10]

    • Set the wavelength range for the scan. For Sulfo-Cy3, a range from approximately 400 nm to 700 nm is appropriate.

  • Measurement:

    • Rinse a clean quartz cuvette 2-3 times with the solvent.[10][11]

    • Fill the cuvette with the solvent to be used for the dye solution. This will serve as the blank or reference.

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This will be automatically subtracted from the sample measurement.[11]

    • Rinse the cuvette with the Sulfo-Cy3 bis-COOH working solution before filling it for the measurement.[10]

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance peak occurs. This value is the absorbance maximum (λmax).

Protocol for Determining Emission Maximum (Fluorescence Spectroscopy)

This protocol describes the general procedure for measuring the fluorescence emission spectrum of Sulfo-Cy3 bis-COOH.

Materials:

  • Sulfo-Cy3 bis-COOH solution (prepared as above)

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes

Methodology:

  • Solution Preparation:

    • Prepare a dilute solution of Sulfo-Cy3 bis-COOH. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of < 0.1 at the excitation wavelength.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength. This is typically set to the absorbance maximum (λmax) determined by UV-Vis spectroscopy (e.g., 548 nm).

    • Set the emission scan range. For Sulfo-Cy3, a range from ~560 nm to 750 nm would be appropriate, ensuring it starts just above the excitation wavelength.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement:

    • Fill a cuvette with the solvent to record a solvent blank spectrum. This can be subtracted from the sample spectrum to remove Raman scattering peaks.

    • Fill a clean cuvette with the dilute Sulfo-Cy3 bis-COOH solution.

    • Place the sample cuvette in the fluorometer and initiate the emission scan.

  • Data Analysis:

    • The instrument will generate a plot of fluorescence intensity versus emission wavelength.

    • The wavelength corresponding to the peak of this spectrum is the emission maximum (λem).

Mandatory Visualization

Bioconjugation Workflow

The carboxylic acid groups on Sulfo-Cy3 bis-COOH can be activated to form a stable amide bond with primary amines on proteins or other biomolecules. A common method involves a two-step reaction using EDC (a carbodiimide) and NHS (N-hydroxysuccinimide).

G cluster_activation Activation Step cluster_conjugation Conjugation Step SulfoCy3_COOH Sulfo-Cy3-COOH Activated_Ester Sulfo-Cy3-NHS Ester SulfoCy3_COOH->Activated_Ester Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Labeled Biomolecule Activated_Ester->Conjugate Coupling Biomolecule Biomolecule (Protein, etc.) with -NH2 group Biomolecule->Conjugate

Caption: Workflow for the activation and conjugation of Sulfo-Cy3 bis-COOH to a biomolecule.

Immunofluorescence (IF) Detection Workflow

Sulfo-Cy3 is frequently used as a label for secondary antibodies in immunofluorescence experiments to visualize the location of a target protein within a cell.

G Antigen Target Antigen (in cell/tissue) Primary_Ab Primary Antibody (unlabeled) Antigen->Primary_Ab binds to Secondary_Ab Secondary Antibody (Sulfo-Cy3 labeled) Primary_Ab->Secondary_Ab is detected by Signal Fluorescence Signal (at ~568 nm) Secondary_Ab->Signal generates

Caption: Signaling pathway for indirect immunofluorescence using a Sulfo-Cy3 conjugated antibody.

References

Understanding the mechanism of Sulfo Cy3 bis COOH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical mechanism, experimental protocols, and critical parameters for the successful conjugation of Sulfo Cy3 bis COOH to biomolecules. This compound is a water-soluble, orange-fluorescent cyanine (B1664457) dye derivative featuring two carboxylic acid groups.[1][2][3] These carboxyl groups serve as the reactive handles for covalently attaching the dye to primary amines on target molecules, such as proteins, antibodies, and amine-modified oligonucleotides.[1] The addition of sulfonate groups enhances water solubility, making it an excellent choice for labeling biomolecules in aqueous environments.[2][3]

Core Conjugation Mechanism: EDC/Sulfo-NHS Chemistry

The conjugation of a carboxyl-containing dye like this compound to a primary amine on a biomolecule is most commonly and efficiently achieved through a two-step process utilizing carbodiimide (B86325) chemistry.[4][5] This method involves two key reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a zero-length crosslinker that activates carboxyl groups to make them reactive toward primary amines.[6]

  • Sulfo-NHS (N-hydroxysulfosuccinimide): This reagent is used to convert the unstable EDC-activated intermediate into a more stable, amine-reactive Sulfo-NHS ester.[4][5] This two-step approach increases coupling efficiency and allows for better control over the reaction.[4][5]

The reaction proceeds as follows:

  • Step 1: Activation. EDC reacts with the carboxylic acid groups on the Sulfo Cy3 dye to form a highly reactive but unstable O-acylisourea intermediate.[5]

  • Step 2: Stabilization. Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to create a semi-stable Sulfo-NHS ester, releasing an EDC by-product. This ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[4][5]

  • Step 3: Conjugation. The Sulfo-NHS ester reacts with a primary amine (e.g., from a lysine (B10760008) residue on a protein) on the target biomolecule.[7][8] This reaction forms a stable, covalent amide bond and releases Sulfo-NHS.[7][8]

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_conjugation Step 3: Conjugation Dye_COOH Sulfo Cy3-(COOH)₂ Intermediate1 O-acylisourea Intermediate (Unstable) Dye_COOH->Intermediate1 + EDC EDC EDC Intermediate2 Amine-Reactive Sulfo-NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Sulfo Cy3-Biomolecule Conjugate (Stable Amide Bond) Intermediate2->Conjugate + Biomolecule-NH₂ Biomolecule Biomolecule-NH₂ G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis A Prepare Protein (Buffer Exchange if needed) E Conjugate Activated Dye to Protein (1-2 hours, RT) A->E B Prepare Buffers (Activation & Conjugation) D Activate Dye with EDC & Sulfo-NHS (15-30 min) B->D C Prepare Fresh Dye, EDC, & Sulfo-NHS Solutions C->D D->E F Purify Conjugate via Size-Exclusion Chromatography E->F G Characterize Conjugate: Calculate Degree of Labeling (DOL) F->G

References

The Hydrophilic Advantage: A Technical Guide to the Water Solubility and Application of Sulfo Cy3 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility and hydrophilicity of Sulfo Cy3 dyes, critical properties for their successful application in biological research and drug development. The strategic addition of sulfonate groups to the cyanine (B1664457) core dramatically enhances the aqueous solubility of these fluorophores, a feature that offers significant advantages in the labeling of sensitive biomolecules and in cellular imaging applications.

Core Concepts: The Impact of Sulfonation

Sulfo Cy3 dyes are a class of fluorescent labels that have been chemically modified to include one or more sulfonate (SO₃⁻) groups. This modification imparts a negative charge and significantly increases the polarity of the dye molecule. The result is a substantial improvement in water solubility compared to their non-sulfonated counterparts.[1][2][3] This enhanced hydrophilicity is a key determinant in their performance, particularly in aqueous environments typical of biological experiments.

The primary benefits of this increased water solubility include:

  • Elimination of Organic Co-solvents: Sulfo Cy3 dyes can be dissolved directly in aqueous buffers for conjugation reactions, obviating the need for organic solvents like DMSO or DMF which can be detrimental to the structure and function of sensitive proteins and other biomolecules.[1]

  • Reduced Aggregation: The charged sulfonate groups contribute to electrostatic repulsion between dye molecules, which minimizes the tendency for aggregation.[1][4] Dye aggregation is a common cause of fluorescence quenching and can lead to the formation of non-functional conjugates.

  • Improved Bioconjugate Stability: By reducing hydrophobic interactions, sulfonation helps to prevent the precipitation of labeled proteins and nucleic acids, ensuring the stability and functionality of the final bioconjugate.

Quantitative Analysis of Water Solubility

The following table summarizes the available quantitative data on the water solubility of various Sulfo Cy3 derivatives. It is important to note that solubility can be influenced by factors such as pH, temperature, and the specific salt form of the dye.

Sulfo Cy3 DerivativeWater SolubilitySource(s)
Sulfo-Cyanine3 NHS ester"very high in water"[5]
Sulfo-Cyanine3 azide0.62 M (46 g/L)[6]
Sulfo-Cyanine3 amine0.49 M (350 g/L)[7]
Sulfo-Cyanine3 carboxylic acid0.55 M (360 g/L)[8]

Experimental Protocols

Determination of Water Solubility

A standard method for determining the aqueous solubility of a dye is the shake-flask method followed by spectrophotometric quantification.

Materials:

  • Sulfo Cy3 dye of interest

  • High-purity water (e.g., Milli-Q or equivalent)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Calibrated glassware

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the Sulfo Cy3 dye to a known volume of high-purity water in a sealed vial.

  • Equilibration: Agitate the mixture vigorously using a vortex mixer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved dye.

  • Sample Preparation: Carefully collect a precise volume of the supernatant, ensuring no solid material is transferred.

  • Serial Dilution: Prepare a series of dilutions of the supernatant with high-purity water to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of the Sulfo Cy3 dye (typically around 550 nm).

  • Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dye, b is the path length of the cuvette, and c is the concentration, calculate the concentration of the dye in the saturated supernatant. This concentration represents the water solubility of the dye.

Determination of Hydrophilicity (logD)

The distribution coefficient (logD) is a measure of the lipophilicity of an ionizable compound at a specific pH and serves as a quantitative measure of its hydrophilicity. The shake-flask method is the gold standard for experimental determination of logD.

Materials:

  • Sulfo Cy3 dye of interest

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Phase Preparation: Prepare a two-phase system by adding equal volumes of the buffered aqueous phase and the n-octanol phase to a vial.

  • Compound Addition: Add a known amount of the Sulfo Cy3 dye to the two-phase system.

  • Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the dye between the two phases.[9]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the dye in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the dye concentration in the n-octanol phase to its concentration in the aqueous phase: logD = log10([Dye]octanol / [Dye]aqueous)

Application Workflow: Indirect Immunofluorescence

The high water solubility and hydrophilicity of Sulfo Cy3 dyes make them ideal for use in aqueous-based applications such as immunofluorescence (IF), where maintaining the integrity of cellular structures and the functionality of antibodies is paramount. The following diagram illustrates a typical workflow for indirect immunofluorescence using a Sulfo Cy3-conjugated secondary antibody.

G cell_culture 1. Cell Culture & Seeding fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing Steps primary_ab->wash1 secondary_ab 7. Sulfo Cy3 Secondary Antibody Incubation wash1->secondary_ab wash2 8. Washing Steps secondary_ab->wash2 counterstain 9. Counterstaining (e.g., DAPI) wash2->counterstain mounting 10. Mounting counterstain->mounting microscopy 11. Fluorescence Microscopy mounting->microscopy analysis 12. Image Analysis microscopy->analysis

Indirect Immunofluorescence Workflow

Detailed Protocol for Indirect Immunofluorescence:

  • Sample Preparation:

    • Cell Culture & Seeding: Culture cells on sterile coverslips or in imaging-compatible plates to the desired confluency.[10]

    • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, to preserve cellular structures.[10][11]

    • Permeabilization: If the target antigen is intracellular, permeabilize the cell membranes with a detergent like 0.1-0.5% Triton X-100 in PBS.[12]

  • Staining:

    • Blocking: Incubate the cells with a blocking solution (e.g., 5% normal goat serum in PBS) to minimize non-specific antibody binding.[10][11]

    • Primary Antibody Incubation: Incubate the cells with the primary antibody, which is specific to the target antigen, diluted in the blocking solution. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C.[11]

    • Washing: Wash the cells multiple times with PBS to remove unbound primary antibody.[11]

    • Secondary Antibody Incubation: Incubate the cells with the Sulfo Cy3-conjugated secondary antibody, which specifically binds to the primary antibody. This step should be performed in the dark to prevent photobleaching of the fluorophore.[8][10] The high water solubility of the Sulfo Cy3 conjugate ensures it remains in solution and can access the primary antibody without aggregation.

    • Washing: Wash the cells extensively with PBS to remove unbound secondary antibody.[11]

    • Counterstaining: If desired, stain cellular structures like the nucleus with a counterstain such as DAPI.[10]

  • Imaging:

    • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Fluorescence Microscopy: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Sulfo Cy3 (Excitation/Emission maxima ~550/570 nm).

    • Image Analysis: Capture and analyze the images to determine the localization and expression of the target antigen.

Conclusion

The enhanced water solubility and hydrophilicity of Sulfo Cy3 dyes, a direct result of their sulfonation, provide significant advantages for researchers in the life sciences. These properties simplify bioconjugation protocols by eliminating the need for organic solvents, reduce issues with dye aggregation and fluorescence quenching, and improve the stability of labeled biomolecules. As demonstrated in the context of immunofluorescence, the use of Sulfo Cy3-conjugated reagents facilitates robust and reliable staining in aqueous environments, making them an invaluable tool for cellular imaging and a wide range of other bioanalytical techniques.

References

A Technical Guide to the Photostability and Quantum Yield of Sulfo Cy3 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photostability and quantum yield of Sulfo Cy3 dyes, with a focus on derivatives like Sulfo Cy3 bis COOH. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent labeling in their work.

Core Photophysical Properties of Sulfo Cy3 Derivatives

Quantitative Data Summary

The following tables summarize the key photophysical parameters for representative Sulfo Cy3 and Cy3 derivatives. It is important to note that these values can be influenced by the local environment, conjugation to biomolecules, and experimental conditions.[4][5]

Table 1: Quantum Yield of Cy3 Derivatives

CompoundQuantum Yield (Φ)Solvent/EnvironmentReference
Sulfo-Cyanine3 carboxylic acid0.1Water[2][6][]
Cy3-DNA conjugate0.24Aqueous Buffer[8]
Cyanine (B1664457) 3 carboxylic acid0.31Organic Solvent[9]

Table 2: Spectral Properties of Sulfo-Cyanine3 Carboxylic Acid

ParameterValueReference
Absorption Maximum (λ_abs)548 nm[6][]
Emission Maximum (λ_em)563 nm[6][]
Molar Extinction Coefficient (ε)162,000 cm⁻¹M⁻¹[6][]

Experimental Protocols

Accurate determination of photostability and quantum yield is crucial for the successful application of fluorescent dyes. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the dye of interest to a standard with a known quantum yield, is a widely used and accessible technique.[1]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., water, PBS)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • This compound solution

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Measurement of Photostability

Photostability is typically assessed by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon exposure to light.

Materials:

  • Fluorescence microscope equipped with a suitable laser line for excitation (e.g., 532 nm or 561 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Sample of this compound conjugated to a biomolecule or immobilized on a surface.

  • Imaging buffer.

Procedure:

  • Prepare the sample for microscopy.

  • Acquire an initial image of the fluorescently labeled sample using a low laser power to minimize photobleaching during initial setup.

  • Continuously illuminate a defined region of the sample with a constant, higher laser power.

  • Acquire a time-lapse series of images at regular intervals.

  • Measure the fluorescence intensity of the illuminated region in each image of the time series.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations

Experimental Workflow for Photostability and Quantum Yield Determination

G Experimental Workflow for Photophysical Characterization cluster_QY Quantum Yield Measurement cluster_PS Photostability Measurement QY_prep Prepare Dilute Solutions (Sample & Standard) QY_abs Measure Absorbance Spectra QY_prep->QY_abs QY_em Measure Emission Spectra QY_prep->QY_em QY_calc Calculate Quantum Yield QY_abs->QY_calc QY_em->QY_calc end_QY Quantum Yield Value QY_calc->end_QY PS_prep Prepare Labeled Sample PS_img Acquire Time-Lapse Images (Continuous Illumination) PS_prep->PS_img PS_ana Analyze Fluorescence Intensity Decay PS_img->PS_ana PS_half Determine Photobleaching Half-Life PS_ana->PS_half end_PS Photostability Profile PS_half->end_PS start Start start->QY_prep start->PS_prep

Caption: Workflow for determining quantum yield and photostability.

Factors Influencing Photostability of Cyanine Dyes

G Factors Affecting Cyanine Dye Photostability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors structure Molecular Structure (Polymethine Chain Length) photostability Photostability structure->photostability substituents Chemical Substituents substituents->photostability environment Local Environment (Solvent, pH, Viscosity) environment->photostability oxygen Presence of Oxygen oxygen->photostability (decreases) quenchers Triplet State Quenchers (e.g., Trolox, COT) quenchers->photostability (increases) intensity Excitation Light Intensity intensity->photostability (decreases)

Caption: Key factors influencing the photostability of cyanine dyes.

References

Key differences between Cy3 and Sulfo Cy3 dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cy3 and Sulfo Cy3 Dyes for Researchers

Introduction

Cyanine (B1664457) dyes are a class of synthetic fluorophores widely used in biological research for labeling and detecting biomolecules such as proteins and nucleic acids. Among the most common is Cyanine 3 (Cy3), a bright, orange-red fluorescent dye. However, the practical application of standard Cy3 is often complicated by its limited water solubility. To address this, a sulfonated version, Sulfo Cy3, was developed. This guide provides a detailed comparison of the key differences between Cy3 and Sulfo Cy3, focusing on their chemical properties, experimental handling, and implications for experimental design for researchers, scientists, and drug development professionals.

The Core Difference: Chemical Structure and Solubility

The fundamental distinction between Cy3 and Sulfo Cy3 lies in the presence of one or more sulfonate groups (-SO₃⁻) on the Sulfo Cy3 molecule.[1] This seemingly minor chemical modification has a profound impact on the dye's physical properties, most notably its hydrophilicity.

  • Cy3 (Non-sulfonated): Lacks sulfonate groups, making it hydrophobic and poorly soluble in aqueous solutions.[2] Consequently, it must first be dissolved in an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being introduced to a labeling reaction in an aqueous buffer.[2][]

  • Sulfo Cy3: The addition of negatively charged sulfonate groups dramatically increases its hydrophilicity, allowing it to be dissolved directly in aqueous buffers.[1][2][][4][] This simplifies experimental workflows, reduces the potential for dye aggregation, and avoids exposing sensitive biomolecules, like proteins, to potentially denaturing organic solvents.[2][]

The following diagram illustrates this key structural modification and its direct consequence.

cluster_0 Chemical Modification Pathway A Cy3 Core Structure (Hydrophobic) B Sulfonation (Addition of -SO₃⁻ Groups) A->B + SO₃⁻ C Sulfo Cy3 Core Structure (Hydrophilic) B->C Results in

Caption: The addition of sulfonate groups transforms hydrophobic Cy3 into hydrophilic Sulfo Cy3.

Quantitative Physicochemical Properties

While the spectral characteristics of Cy3 and Sulfo Cy3 are nearly identical, their molecular weights and solubility differ significantly. The table below summarizes their key quantitative properties.

PropertyCy3Sulfo Cy3Reference(s)
Excitation Maximum ~550-555 nm~554-555 nm[][4][6][7]
Emission Maximum ~568-570 nm~568-569 nm[][4][6][7]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹[7][8][9]
Quantum Yield (Φ) ~0.15 - 0.24Generally similar to Cy3[7][10]
Molecular Weight (NHS Ester) ~590 - 627 g/mol ~735 g/mol [7][9][11]
Solubility Low in water; requires organic solvents (DMSO/DMF)High in water and aqueous buffers[1][2][]

Note: Exact values for molecular weight and spectral properties can vary slightly between manufacturers.

Impact on Experimental Design and Workflow

The primary difference in solubility dictates the choice between Cy3 and Sulfo Cy3 for specific applications. Sulfo Cy3 is the preferred choice for labeling proteins, antibodies, and other biomolecules directly in an aqueous environment, as it eliminates the need for organic co-solvents that could compromise the biological sample's integrity.[]

The following workflow diagram illustrates the decision-making process when choosing between the two dyes for a typical biomolecule labeling experiment.

start Start: Select Dye for Biomolecule Labeling decision Is the target biomolecule sensitive to organic solvents (e.g., DMSO, DMF)? start->decision proc_sulfo Choose Sulfo Cy3 decision->proc_sulfo  Yes proc_cy3 Choose Standard Cy3 decision->proc_cy3 No   step_sulfo Dissolve dye directly in aqueous buffer proc_sulfo->step_sulfo step_cy3 Dissolve dye in organic solvent (e.g., DMSO) first proc_cy3->step_cy3 end Proceed with Labeling Reaction step_sulfo->end step_cy3->end

Caption: Decision workflow for choosing between Cy3 and Sulfo Cy3 based on solvent sensitivity.

Detailed Experimental Protocols: Protein Labeling with NHS Esters

This section provides a comparative protocol for labeling a protein (e.g., an IgG antibody) with Cy3 NHS ester and Sulfo Cy3 NHS ester. The N-hydroxysuccinimide (NHS) ester is a common reactive group that forms a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on proteins.[12][13]

5.1. Required Reagents and Materials

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, HEPES, or 0.1 M sodium bicarbonate). The protein solution should be free of stabilizers like BSA or gelatin.[14][15]

  • Cy3 NHS Ester or Sulfo Cy3 NHS Ester

  • Anhydrous DMSO or DMF (for Cy3 NHS Ester)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[12]

  • Purification Column: Desalting column (e.g., Sephadex G-25) to separate the labeled protein from free dye.[14][16]

  • Reaction tubes and standard laboratory equipment.

5.2. Step 1: Protein Preparation (Identical for Both Dyes)

  • Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer.[11][17]

  • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate to ensure the primary amines are deprotonated and reactive.[11][12]

5.3. Step 2: Dye Preparation (Key Difference)

For Cy3 NHS Ester:

  • Allow the vial of Cy3 NHS ester to equilibrate to room temperature before opening.

  • Add the required volume of fresh, anhydrous DMSO or DMF to the vial to create a 10 mg/mL or 10 mM stock solution.[11][13][14][17]

  • Vortex thoroughly until the dye is completely dissolved. This stock solution should be prepared immediately before use, as NHS esters can hydrolyze in the presence of moisture.[17]

For Sulfo Cy3 NHS Ester:

  • Allow the vial of Sulfo Cy3 NHS ester to equilibrate to room temperature.

  • The dye can be dissolved directly in the reaction buffer or deionized water. However, for ease of handling and storage of any excess, creating a 10 mg/mL stock solution in a small amount of DMSO is also a common and acceptable practice.[9][15] The key advantage is its subsequent miscibility and stability in the final aqueous reaction mixture.[9]

5.4. Step 3: Conjugation Reaction (Similar for Both Dyes)

  • Calculate the required volume of dye stock solution. A molar excess of dye-to-protein is required, typically ranging from 5:1 to 20:1. A 10:1 ratio is a common starting point for antibodies.[11][14][15]

    • Calculation:Volume of Dye = (moles of Protein × Molar Ratio) / Concentration of Dye Stock

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[17]

  • Incubate the reaction for at least 1 hour at room temperature, protected from light.[14][17]

5.5. Step 4: Purification of the Conjugate (Identical for Both Dyes)

  • Prepare a desalting column according to the manufacturer's instructions. These columns separate molecules based on size.

  • Apply the reaction mixture to the column.

  • Elute the labeled protein using PBS or another suitable buffer. The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained and elute later.[14][16]

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA) and store at -20°C.[15]

Conclusion

The primary difference between Cy3 and Sulfo Cy3 dyes is water solubility, a factor driven by the addition of sulfonate groups to the Sulfo Cy3 structure. While both dyes offer similar, excellent photophysical properties, their applications are distinct.

  • Choose Sulfo Cy3 for labeling sensitive biomolecules like proteins and antibodies directly in aqueous buffers. This simplifies the experimental protocol, enhances conjugate stability by preventing aggregation, and avoids the use of potentially damaging organic solvents.[2][][4]

  • Choose standard Cy3 for applications where the use of organic co-solvents (DMSO/DMF) is acceptable, for labeling molecules in organic media, or when cost is a primary consideration.[2][]

For most biological applications, the enhanced hydrophilicity and ease of use make Sulfo Cy3 the superior and more robust choice for reliable and reproducible bioconjugation.

References

Methodological & Application

Application Notes and Protocols: Sulfo Cy3 bis COOH for Protein and Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy3 bis COOH is a water-soluble, orange-fluorescent dye ideal for the covalent labeling of proteins, nucleic acids, and other biomolecules.[1][2] Its two carboxylic acid functional groups allow for conjugation to primary amines after activation, forming stable amide bonds. The presence of sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments without the need for organic solvents.[1][3][] This dye exhibits bright fluorescence, high photostability, and a high quantum yield, making it a versatile tool for a wide range of applications including fluorescence microscopy, flow cytometry, and various bioanalytical assays.[1][5]

Physicochemical and Spectroscopic Properties

The key characteristics of Sulfo Cy3 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~554 - 555 nm[1][6][7][8]
Emission Maximum (λem) ~568 - 570 nm[1][6][7][8][9]
Stokes Shift ~14 nm[1]
Molecular Weight 654.83 g/mol [10]
Solubility High in water and polar solvents like DMSO and DMF[1][11]
Optimal pH Range 3 - 10[3][8]
Storage Store at -20°C, protected from light[10][11]

Labeling Chemistry and Principle

This compound contains two carboxylic acid groups that can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or amine-modified nucleic acids). A common method for activation is the use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable amine-reactive ester. This activated dye then readily couples with amine-containing molecules to form a stable amide bond.

G cluster_activation Activation Step cluster_conjugation Conjugation Step sulfo_cy3 This compound activated_cy3 Amine-Reactive Sulfo Cy3 bis (Sulfo-NHS ester) sulfo_cy3->activated_cy3 Activation edc_nhs EDC + Sulfo-NHS edc_nhs->activated_cy3 labeled_biomolecule Labeled Biomolecule (Stable Amide Bond) activated_cy3->labeled_biomolecule Coupling biomolecule Protein or Amine-Modified Nucleic Acid (-NH2) biomolecule->labeled_biomolecule

Diagram 1: Activation and conjugation of this compound.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and its concentration.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS or HEPES)[6][12]

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[9][12]

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Dye Activation:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in amine-free buffer.

    • To activate the dye, mix this compound, EDC, and Sulfo-NHS in a molar ratio of 1:10:20 in a microcentrifuge tube. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[13]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.[12]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Load the reaction mixture onto the column and collect the fractions. The first colored band to elute is typically the labeled protein.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for Sulfo Cy3).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance at ~554 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of Sulfo Cy3 at ~554 nm, and CF is the correction factor for the dye's absorbance at 280 nm.

G cluster_workflow Protein Labeling Workflow prep Protein Preparation (Amine-free buffer) activation Dye Activation (EDC/Sulfo-NHS) prep->activation conjugation Conjugation Reaction (1-2 hours, RT, dark) activation->conjugation quenching Quenching (Tris buffer) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (Spectrophotometry, DOL calculation) purification->characterization

Diagram 2: Workflow for protein labeling with this compound.
Protocol 2: Nucleic Acid Labeling with this compound

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide (in nuclease-free water or amine-free buffer)

  • This compound

  • EDC and Sulfo-NHS

  • Amine-free buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0)

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • Purification supplies (e.g., ethanol precipitation, HPLC, or gel electrophoresis)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in an amine-free buffer to a final concentration of 1-5 mM.

  • Dye Activation:

    • Follow the same dye activation procedure as described in Protocol 1.

  • Conjugation Reaction:

    • Add the activated dye to the oligonucleotide solution. A molar excess of dye (e.g., 20-50 fold) is typically used.

    • Incubate the reaction overnight at room temperature in the dark.

  • Purification of Labeled Nucleic Acid:

    • Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, reverse-phase HPLC, or polyacrylamide gel electrophoresis (PAGE).

    • For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

  • Quantification:

    • Determine the concentration of the labeled oligonucleotide and the labeling efficiency by measuring the absorbance at 260 nm (for the nucleic acid) and ~554 nm (for Sulfo Cy3).

Applications

Labeled proteins and nucleic acids with Sulfo Cy3 can be used in a variety of applications, including:

  • Fluorescence Microscopy: For imaging the localization of proteins or nucleic acids within cells.[1]

  • Flow Cytometry: For the detection and quantification of cell surface or intracellular antigens.[1]

  • ELISA and Western Blotting: As a detection reagent.[9]

  • Fluorescence In Situ Hybridization (FISH): For the detection of specific DNA or RNA sequences.

  • Microarrays: For the analysis of gene expression or protein-protein interactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive dye- Presence of primary amines in the buffer- Low protein/nucleic acid concentration- Suboptimal pH- Use fresh dye stock solution- Perform buffer exchange to an amine-free buffer- Concentrate the biomolecule- Ensure the reaction pH is within the optimal range (7.2-9.0)
Precipitation of Protein - High concentration of organic solvent- Over-labeling- Keep the volume of DMF/DMSO to less than 10% of the total reaction volume- Reduce the molar ratio of dye to protein
High Background Signal - Incomplete removal of unreacted dye- Optimize the purification step. Repeat the chromatography or precipitation step.

Conclusion

This compound is a robust and versatile fluorescent dye for labeling proteins and nucleic acids. Its excellent water solubility and bright fluorescence make it a valuable tool for a wide range of biological research and diagnostic applications. The provided protocols offer a starting point for successful labeling experiments, which can be further optimized to meet the specific requirements of the biomolecule and the intended application.

References

Application Notes and Protocols for Sulfo Cy3 bis COOH in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo Cy3 bis COOH, a water-soluble, orange-red fluorescent dye, for labeling biomolecules and subsequent visualization via fluorescence microscopy.[1][2] This document outlines the dye's properties, detailed protocols for protein conjugation, and applications in immunofluorescence.

Introduction to this compound

This compound is a derivative of the well-established Cyanine3 (Cy3) dye.[3] The inclusion of sulfonate groups significantly enhances its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic solvents.[1][2][4] The presence of two carboxylic acid (COOH) groups allows for covalent conjugation to primary amines on target molecules, such as lysine (B10760008) residues on proteins, through the formation of a stable amide bond.[3] This conjugation is typically achieved by activating the carboxylic acid groups using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The bright fluorescence, high photostability, and pH insensitivity of Sulfo Cy3 make it a versatile tool for various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and other bioanalytical assays.[1][4][7]

Quantitative Data

For ease of comparison, the key spectral and physical properties of Sulfo Cy3 are summarized in the table below.

PropertyValueReference
Maximum Excitation Wavelength (λ_max_) ~554-555 nm[1][2][8][9]
Maximum Emission Wavelength (λ_em_) ~568-572 nm[1][2][9]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[8][9]
Quantum Yield (Φ) High (exact value can vary)[1][2][4]
Stokes Shift ~14 nm[1]
Solubility High in water and polar solvents (DMSO, DMF)[1][9][10]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent conjugation of this compound to a protein (e.g., an antibody) via carbodiimide chemistry.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 1X PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein to be labeled in the Conjugation Buffer at a concentration of 2-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with the EDC and Sulfo-NHS solutions. A common starting point is a 10- to 20-fold molar excess of the dye and activating agents to the protein.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein:

    • Add the activated this compound mixture to the protein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified, labeled protein. The labeled protein will typically elute first due to its larger size.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for Sulfo Cy3).

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protein_Labeling_Workflow Protein Protein Solution (in PBS, pH 7.4) Conjugation Conjugation Reaction (2 hours, RT, protected from light) Protein->Conjugation Dye This compound Activation Activation of Dye (15-30 min, RT) Dye->Activation EDC_NHS EDC + Sulfo-NHS (in Activation Buffer, pH 6.0) EDC_NHS->Activation Activation->Conjugation Activated Dye Quenching Quench Reaction (Tris-HCl) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Labeled_Protein Labeled Protein Conjugate Purification->Labeled_Protein

Caption: Workflow for labeling proteins with this compound.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a Sulfo Cy3-conjugated secondary antibody for indirect immunofluorescence staining.

Materials:

  • Adherent cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target protein)

  • Sulfo Cy3-conjugated secondary antibody (directed against the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips three times with PBS.

    • Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo Cy3-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the fluorescence using a microscope equipped with appropriate filters for DAPI and Cy3.

Immunofluorescence_Workflow Start Adherent Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (optional, for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Sulfo Cy3 Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Steps Counterstain Nuclear Counterstain (e.g., DAPI) SecondaryAb->Counterstain Wash Steps Mount Mount Coverslip Counterstain->Mount Wash Steps Image Fluorescence Microscopy Mount->Image

Caption: Indirect immunofluorescence staining workflow.

Signaling Pathways and Logical Relationships

The application of this compound in fluorescence microscopy is often to elucidate cellular signaling pathways. For instance, a researcher might investigate a simplified kinase signaling cascade.

Signaling_Pathway cluster_nucleus Nuclear Translocation Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Phosphorylation & Activation Gene_Expression Gene Expression TranscriptionFactor->Gene_Expression Nucleus Nucleus

Caption: A simplified kinase signaling pathway.

In this hypothetical pathway, a Sulfo Cy3-labeled antibody could be used to visualize the localization of the activated (phosphorylated) Transcription Factor, confirming its translocation to the nucleus upon ligand stimulation.

References

Application Notes and Protocols for Bioconjugation using Sulfo Cy3 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo Cy3 bis COOH, a water-soluble cyanine (B1664457) dye, for the fluorescent labeling of biomolecules. This document outlines the key characteristics of the dye, detailed protocols for protein conjugation, and methods for characterizing the resulting conjugates. An example application in visualizing the Epidermal Growth Factor Receptor (EGFR) signaling pathway is also presented.

Introduction to this compound

This compound is a derivative of the popular Cy3 fluorescent dye, engineered for enhanced water solubility due to the presence of sulfonate groups.[1][2] This feature makes it an ideal candidate for labeling proteins, antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function. The presence of two carboxylic acid groups allows for versatile conjugation strategies, most commonly through activation to form amine-reactive esters.[3] The resulting Sulfo Cy3-labeled biomolecules exhibit bright orange-red fluorescence, making them suitable for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1]

Key Properties and Spectral Data

Sulfo Cy3 and its derivatives are known for their high fluorescence quantum yield and excellent photostability.[2][4] The spectral properties of dyes closely related to this compound are summarized in the table below. These values provide a strong reference for experimental design and data analysis.

PropertyValueReference
Excitation Maximum (λex)~554-555 nm[1][5]
Emission Maximum (λem)~568-569 nm[1][5]
Molar Extinction Coefficient (ε)~150,000 - 162,000 M⁻¹cm⁻¹[6][7]
Fluorescence Quantum Yield (Φ)~0.1[6]
Recommended pH range for labeling8.3 - 8.5[8]

Bioconjugation Workflow

The general workflow for labeling a protein with this compound involves the activation of the carboxylic acid groups followed by conjugation to primary amines on the target biomolecule.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Sulfo_Cy3 This compound EDC_NHS EDC / Sulfo-NHS Sulfo_Cy3->EDC_NHS Activated_Dye Amine-Reactive Sulfo Cy3 Ester EDC_NHS->Activated_Dye Protein Protein with Primary Amines (-NH2) Activated_Dye->Protein Labeled_Protein Sulfo Cy3-Labeled Protein Protein->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Purified_Conjugate Purified Labeled Protein Purification->Purified_Conjugate

Caption: General workflow for protein labeling with this compound.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the carboxylic acid groups on this compound to create an amine-reactive Sulfo-NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for initial dye dissolution)

Procedure:

  • Prepare a stock solution of this compound in Activation Buffer. If solubility is an issue, first dissolve the dye in a minimal amount of DMF or DMSO and then add it to the buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • The activated dye solution is now ready for conjugation to the protein. It is recommended to use the activated dye immediately.

Protocol 2: Labeling of an Antibody with Activated Sulfo Cy3

This protocol details the conjugation of the activated Sulfo Cy3 dye to a model protein, Immunoglobulin G (IgG).

Materials:

  • Activated Sulfo Cy3 solution (from Protocol 1)

  • IgG solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Adjust the pH of the IgG solution to 8.3-8.5 by adding the Reaction Buffer.

  • Slowly add a 5 to 20-fold molar excess of the activated Sulfo Cy3 solution to the IgG solution while gently stirring.[8] The optimal dye-to-protein ratio may need to be determined empirically.[8]

  • Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.

  • Purify the Sulfo Cy3-labeled IgG from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[9][10]

  • Collect the colored fractions corresponding to the labeled antibody.

Protocol 3: Determination of Dye-to-Protein Ratio (D/P Ratio)

The D/P ratio is a critical parameter for ensuring the quality and reproducibility of your labeled biomolecule.

Procedure:

  • Measure the absorbance of the purified Sulfo Cy3-labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo Cy3 (~554 nm, A_max).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (a value for the similar Sulfo-Cyanine 3 is 0.073).[11]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the dye concentration using the following formula:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo Cy3 at its λex (~150,000 M⁻¹cm⁻¹).[7]

  • Calculate the D/P ratio:

    • D/P Ratio = Dye Concentration / Protein Concentration

An optimal D/P ratio for antibodies is typically between 2 and 3.[10]

Application Example: Visualization of EGFR Signaling

Fluorescently labeled antibodies are powerful tools for studying cellular signaling pathways. For instance, a Sulfo Cy3-labeled anti-EGFR antibody can be used to visualize the localization and trafficking of the Epidermal Growth Factor Receptor in response to ligand binding.

EGFR Signaling Pathway Overview

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[12] Upon binding of its ligand, such as Epidermal Growth-Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13] Dysregulation of EGFR signaling is a hallmark of many cancers.[12]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR_dimer->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: Simplified overview of the EGFR signaling pathway.

Protocol 4: Immunofluorescence Staining of EGFR

This protocol outlines the use of a Sulfo Cy3-labeled anti-EGFR antibody for immunofluorescence imaging of cultured cells.

Materials:

  • Cultured cells grown on coverslips

  • Sulfo Cy3-labeled anti-EGFR antibody

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular domains of EGFR, permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the Sulfo Cy3-labeled anti-EGFR antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Counterstaining: Incubate with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for Sulfo Cy3 and DAPI. In untreated cells, EGFR is typically observed at the plasma membrane. Upon EGF stimulation, the receptor can be seen internalizing into endosomes.[12]

By following these protocols, researchers can effectively utilize this compound for the fluorescent labeling of biomolecules, enabling a wide array of applications in cellular imaging and analysis.

References

Application Notes and Protocols: Covalent Bond Formation with Sulfo Cy3 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy3 bis COOH is a water-soluble, bright orange-red fluorescent dye widely utilized in bioconjugation for labeling proteins, antibodies, nucleic acids, and other biomolecules.[1] Its two carboxylic acid functional groups provide reactive handles for covalent attachment to primary amines, enabling the creation of stable fluorescently-labeled conjugates for a variety of applications, including fluorescence microscopy, flow cytometry, and other bioanalytical assays.[1][2] This document provides detailed protocols and technical information for the covalent conjugation of this compound to amine-containing molecules using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.

The conjugation process involves the activation of the carboxyl groups on this compound with EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react directly with primary amines. However, to improve the efficiency and stability of the reaction, sulfo-NHS is often included to convert the O-acylisourea intermediate into a more stable amine-reactive sulfo-NHS ester.[3][4] This two-step approach generally results in higher conjugation yields and provides greater flexibility in the experimental setup.[5]

Chemical Principle of Covalent Bond Formation

The covalent conjugation of this compound to a primary amine-containing molecule (e.g., a protein or an amine-modified oligonucleotide) is a two-step process facilitated by EDC and sulfo-NHS.

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[6][7]

  • Formation of Amine-Reactive Sulfo-NHS Ester and Amide Bond Formation: The O-acylisourea intermediate readily reacts with sulfo-NHS to form a more stable sulfo-NHS ester. This ester is then attacked by a primary amine from the target molecule, resulting in the formation of a stable amide bond and the release of sulfo-NHS. The coupling reaction with the primary amine is most efficient at a pH of 7.2-8.5.[6]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Sulfo_Cy3 Sulfo Cy3-(COOH)₂ Activated_Intermediate O-Acylisourea Intermediate Sulfo_Cy3->Activated_Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive sulfo-NHS Ester Activated_Intermediate->NHS_Ester + sulfo-NHS Sulfo_NHS sulfo-NHS Conjugate Sulfo Cy3-Biomolecule Conjugate NHS_Ester->Conjugate + Biomolecule-NH₂ Biomolecule Biomolecule-NH₂

Caption: Covalent conjugation of this compound to an amine-containing biomolecule.

Experimental Protocols

This section provides a general protocol for conjugating this compound to a protein. The molar ratios and concentrations may require optimization for specific applications.

Materials and Reagents
  • This compound

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column or size-exclusion chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Microcentrifuge tubes

  • Spectrophotometer

Protocol for Protein Labeling

This protocol is designed for labeling a protein with this compound.

G start Start prep_dye Prepare Sulfo Cy3 bis COOH Solution start->prep_dye prep_reagents Prepare Fresh EDC and sulfo-NHS Solutions prep_dye->prep_reagents prep_protein Prepare Protein Solution coupling Add Activated Dye to Protein Solution prep_protein->coupling activation Activate Sulfo Cy3 bis COOH with EDC and sulfo-NHS prep_reagents->activation activation->coupling incubation Incubate Reaction Mixture coupling->incubation quenching Quench Reaction incubation->quenching purification Purify Conjugate quenching->purification characterization Characterize Conjugate purification->characterization end End characterization->end

Caption: Experimental workflow for protein conjugation with this compound.

1. Preparation of Reagents:

  • This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Protein Solution: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • EDC Stock Solution: Immediately before use, dissolve EDC in Activation Buffer to a concentration of 10 mg/mL. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[5]

  • Sulfo-NHS Stock Solution: Immediately before use, dissolve sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

  • Add the freshly prepared EDC and sulfo-NHS stock solutions. The molar ratio of Sulfo Cy3:EDC:sulfo-NHS should be optimized, but a common starting point is 1:2:5.[6]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[6]

3. Conjugation to Protein:

  • Add the activated this compound solution to the protein solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 using a suitable buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[6]

4. Quenching the Reaction:

  • Add the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted sulfo-NHS esters.[6]

5. Purification of the Conjugate:

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography. The appropriate column matrix will depend on the molecular weight of the protein.

6. Characterization of the Conjugate:

  • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo Cy3 (approximately 550 nm).

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants. The following tables provide a summary of recommended starting conditions and typical molar ratios for the conjugation of this compound.

Table 1: Recommended Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[6][7]7.2 - 8.5[6]
Buffer 0.1 M MES1X PBS or 0.1 M Bicarbonate
Temperature Room Temperature4°C to Room Temperature
Duration 15 - 30 minutes[6]2 hours to Overnight[6]

Table 2: Recommended Molar Ratios for a 1:1 Protein:Dye Conjugation

ReagentMolar Excess over Protein
This compound 5-20 fold
EDC 10-50 fold
sulfo-NHS 25-100 fold

Note: These ratios are starting points and should be optimized for each specific protein and desired degree of labeling.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Conjugation

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or sulfo-NHSUse freshly prepared EDC and sulfo-NHS solutions.[5]
Incorrect pH of reaction buffersVerify the pH of the Activation and Coupling Buffers.[6]
Presence of amine-containing buffers (e.g., Tris) during activationUse non-amine containing buffers like MES for the activation step.[6]
Protein Precipitation High concentration of organic solvent (from dye stock)Minimize the volume of the dye stock solution added.
Protein instability at the reaction pHPerform a buffer exchange to ensure protein stability in the chosen reaction buffer.
High Background/Non-specific Binding Insufficient quenchingEnsure the quenching step is sufficient to block all unreacted sites.[6]
Inadequate purificationUse an appropriate size-exclusion or desalting column to effectively remove unconjugated dye.

Conclusion

The use of this compound in conjunction with EDC/sulfo-NHS chemistry provides a reliable and efficient method for labeling a wide range of biomolecules. By carefully controlling the reaction conditions and optimizing the molar ratios of the reagents, researchers can achieve a desired degree of labeling for their specific application. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and biomedical research to successfully perform covalent conjugation with this compound.

References

Sulfo Cy3 bis COOH for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy3 bis COOH is a water-soluble, bright orange-fluorescent dye designed for in vivo imaging applications. As a derivative of the well-established Cy3 dye, it possesses excellent photophysical properties, including a high molar extinction coefficient and good quantum yield. The presence of two carboxylic acid groups allows for versatile conjugation to a wide range of biomolecules, such as peptides, antibodies, and small molecules, enabling the creation of targeted imaging probes. The addition of sulfonate groups enhances its hydrophilicity, which can improve the pharmacokinetic profile of the resulting conjugate by promoting renal clearance and reducing non-specific tissue accumulation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo imaging.

Properties of this compound

The photophysical and chemical properties of this compound make it a robust choice for in vivo fluorescence imaging. The dual carboxylic acid moieties offer multiple attachment points or can be used to create crosslinked conjugates. Its bright fluorescence in the orange-red part of the spectrum provides a good balance between tissue penetration and detector sensitivity.

Table 1: Quantitative Data for Sulfo Cy3 Dyes

PropertyValueNotes
Excitation Maximum (λex) ~555 nmIn aqueous buffers.
Emission Maximum (λem) ~569 nmIn aqueous buffers.
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹Value for a similar Cy3 derivative.
Quantum Yield (Φ) ~0.15Value for a similar bis-acid Cy3 derivative.
Molecular Weight 710.79 g/mol [4]
Solubility HighWater-soluble due to sulfonate groups.[5][][7][8]
Reactive Groups Two Carboxylic Acids (-COOH)Can be activated for conjugation to primary amines.

Experimental Protocols

Protocol 1: Activation of this compound for Bioconjugation

The two carboxylic acid groups on this compound must be activated to react with primary amines on a target molecule (e.g., lysine (B10760008) residues on a peptide or antibody). A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process creates a more stable, amine-reactive Sulfo-NHS ester.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Target biomolecule (e.g., peptide, antibody) in a suitable buffer

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting columns

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in the Activation Buffer.

  • Prepare EDC and Sulfo-NHS: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer or water.

  • Activation Reaction:

    • To the this compound solution, add EDC and Sulfo-NHS. A typical molar ratio is 1:5:10 (Dye:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Biomolecule:

    • Add the activated this compound solution to your target biomolecule dissolved in Conjugation Buffer. The optimal molar ratio of dye to biomolecule will depend on the target and should be empirically determined.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.

Protocol 2: In Vivo Imaging of a Sulfo Cy3-Labeled Peptide in a Tumor Model

This protocol is adapted from a study using a Sulfo-Cy3 labeled cell-penetrating peptide for tumor imaging.[9]

Materials:

  • Sulfo Cy3-labeled peptide (or other targeting moiety)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)

Procedure:

  • Probe Preparation: Dissolve the purified Sulfo Cy3-labeled peptide in sterile PBS to the desired concentration.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration: Administer the Sulfo Cy3-labeled peptide via intravenous (tail vein) injection. The typical dose may range from 1 to 10 mg/kg, depending on the probe's characteristics.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized mouse in the imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 10 minutes, 1 hour, 4 hours, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[9]

    • Acquire a brightfield or photographic image for anatomical reference.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse.

    • Dissect major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and rinse with PBS.

    • Image the dissected organs in the imaging system to quantify the fluorescence signal in each tissue.

Visualizations

Conjugation Workflow

G Workflow for Bioconjugation of this compound cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step dye This compound reagents EDC + Sulfo-NHS in Activation Buffer (pH 6.0) dye->reagents Incubate 15-30 min activated_dye Amine-Reactive Sulfo-NHS Ester reagents->activated_dye biomolecule Target Biomolecule (e.g., Peptide, Antibody) activated_dye->biomolecule Incubate 2h - Overnight in Conjugation Buffer (pH 7.4) conjugate Sulfo Cy3-Labeled Biomolecule biomolecule->conjugate quenching Quench Reaction (Tris or Glycine) conjugate->quenching purification Desalting Column quenching->purification final_product Purified Imaging Probe purification->final_product

Caption: Bioconjugation workflow for labeling biomolecules with this compound.

In Vivo Imaging Experimental Design

G Experimental Design for In Vivo Imaging start Prepare Sulfo Cy3-labeled Probe in Sterile PBS animal Anesthetize Tumor-Bearing Mouse start->animal injection Intravenous Injection of Probe animal->injection imaging Acquire Fluorescence Images at Multiple Time Points injection->imaging analysis Analyze Biodistribution and Tumor Targeting imaging->analysis exvivo Ex Vivo Organ Imaging (Optional) imaging->exvivo end Data Interpretation analysis->end exvivo->analysis

Caption: Workflow for a typical in vivo imaging experiment using a Sulfo Cy3-labeled probe.

Rationale for Targeted In Vivo Imaging

G Rationale for Targeted Fluorescent Probe Imaging probe This compound (Fluorescent Reporter) conjugate Targeted Imaging Probe probe->conjugate targeter Targeting Moiety (e.g., Peptide, Antibody) targeter->conjugate receptor Specific Receptor on Cancer Cell Surface conjugate->receptor Binds specifically cancer_cell Cancer Cell receptor->cancer_cell Is located on signal High Local Concentration of Fluorescence receptor->signal Leads to accumulation detection In Vivo Detection of Tumor signal->detection

Caption: Logical relationship illustrating targeted in vivo cancer imaging.

References

Sulfo Cy3 bis COOH in F-type Förster Resonance Energy Transfer (FRET) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing Sulfo Cy3 bis COOH, a water-soluble cyanine (B1664457) dye, in Förster Resonance Energy Transfer (FRET) studies. FRET is a powerful technique for investigating molecular interactions, conformational changes, and enzymatic activities with high spatial and temporal resolution. Sulfo Cy3, a derivative of the popular Cy3 dye, serves as an excellent FRET donor for various acceptor fluorophores, most notably Sulfo-Cy5. Its key advantages include high water solubility, a good quantum yield, and the presence of two carboxylic acid functional groups for straightforward conjugation to biomolecules.

Principles of Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. When the donor molecule is excited, it can transfer its energy to an acceptor molecule in close proximity (typically 1-10 nm). This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission. The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular-scale distances.

The efficiency of FRET (E) is described by the following equation:

E = 1 / (1 + (r/R₀)⁶)

where:

  • r is the distance between the donor and acceptor.

  • R₀ (the Förster distance) is the distance at which FRET efficiency is 50%. R₀ is a characteristic value for a given donor-acceptor pair and is dependent on the spectral overlap between the donor's emission and the acceptor's excitation, the quantum yield of the donor, and the relative orientation of the two fluorophores.

Properties of this compound for FRET

This compound is a bright and photostable fluorescent dye with spectral properties that make it an ideal FRET donor. Its high water solubility, conferred by the sulfonate groups, simplifies conjugation reactions in aqueous buffers and reduces non-specific binding.[1][2] The two carboxylic acid moieties allow for flexible conjugation strategies to primary amines on biomolecules like proteins and amine-modified nucleic acids.[3]

Table 1: Quantitative Properties of this compound and a Common FRET Pair

PropertyThis compound (Donor)Sulfo Cy5 (Acceptor)Reference
Excitation Maximum (λex) ~554 nm~649 nm[4]
Emission Maximum (λem) ~568 nm~664 nm[4]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.15N/A[6]
Förster Distance (R₀) with Sulfo Cy5 ~5.4 - 6.0 nm~5.4 - 6.0 nm[7][8]

Experimental Protocols

Labeling of Biomolecules with this compound

The carboxylic acid groups of this compound must be activated to react with primary amines on proteins or modified nucleic acids. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive ester.[9][10][11]

Protocol: EDC/Sulfo-NHS Activation of this compound and Conjugation to a Protein

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) or Phosphate-Buffered Saline (PBS))

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Solutions:

    • Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Freshly prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:10:25 (Dye:EDC:Sulfo-NHS).

    • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific protein, but a starting point of 10:1 to 20:1 is recommended.

    • Adjust the pH of the reaction mixture to 7.5 with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 554 nm (for Sulfo Cy3).

FRET Measurement Protocol

This protocol outlines a general procedure for measuring FRET using a fluorometer or a fluorescence microscope capable of spectral imaging.

Materials:

  • Labeled donor-only sample

  • Labeled acceptor-only sample

  • Doubly labeled donor-acceptor sample (the experimental sample)

  • Fluorometer or fluorescence microscope with appropriate filter sets for Sulfo Cy3 and Sulfo Cy5.

Procedure:

  • Sample Preparation:

    • Prepare the samples in a suitable buffer and format for the instrument being used (e.g., cuvette for a fluorometer, glass-bottom dish for a microscope).

  • Data Acquisition:

    • Donor-only sample: Excite at the donor's excitation wavelength (e.g., ~530 nm for Sulfo Cy3) and measure the emission spectrum.

    • Acceptor-only sample: Excite at the donor's excitation wavelength and measure the emission spectrum to determine the level of direct acceptor excitation (crosstalk). Then, excite at the acceptor's excitation wavelength (e.g., ~630 nm for Sulfo Cy5) and measure the emission spectrum.

    • Donor-Acceptor sample: Excite at the donor's excitation wavelength and measure the full emission spectrum.

  • Data Analysis and FRET Efficiency Calculation:

    • Correction for Spectral Bleed-through (Crosstalk): It is crucial to correct for two types of spectral crosstalk:

      • Donor Bleed-through: The portion of the donor's emission that is detected in the acceptor's emission channel.

      • Acceptor Direct Excitation: The direct excitation of the acceptor by the donor's excitation wavelength.[3][12][13][14] These correction factors can be determined from the measurements of the donor-only and acceptor-only samples.

    • Calculate FRET Efficiency (E): Several methods can be used to calculate FRET efficiency. A common ratiometric approach is: E = 1 - (I_DA / I_D) where:

      • I_DA is the fluorescence intensity of the donor in the presence of the acceptor.

      • I_D is the fluorescence intensity of the donor in the absence of the acceptor.

      Alternatively, sensitized emission can be used: E = (I_AD - aI_DD - bI_AA) / (I_AD - aI_DD - bI_AA + G*I_DD) where I_XY is the intensity measured with excitation at wavelength X and emission at wavelength Y (D for donor, A for acceptor), and a , b , and G are correction factors for spectral bleed-through and instrument sensitivity.

Application Example: Monitoring Lck Kinase Activity

FRET-based biosensors are powerful tools for studying dynamic cellular processes like kinase activity. A genetically encoded or semi-synthetic biosensor for Lck (lymphocyte-specific protein tyrosine kinase), a key enzyme in T-cell activation, can be designed using Sulfo Cy3 and a suitable acceptor.[15]

The biosensor would consist of a substrate peptide for Lck and a phosphotyrosine-binding domain, flanked by the FRET pair. In the inactive state, the donor and acceptor are in close proximity, resulting in high FRET. Upon phosphorylation of the substrate by active Lck, a conformational change occurs, increasing the distance between the donor and acceptor and leading to a decrease in FRET. This change in the FRET signal can be monitored to track the spatiotemporal dynamics of Lck activation in living cells.

Visualizations

FRET_Principle cluster_donor Donor (Sulfo Cy3) cluster_acceptor Acceptor (e.g., Sulfo Cy5) D D D_excited D* D->D_excited Excitation (~554 nm) D_excited->D Fluorescence (~568 nm) A A D_excited->A FRET A_excited A* A_excited->A Sensitized Emission (~664 nm)

Caption: Principle of Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore.

Labeling_Workflow start Start: Unlabeled Biomolecule (Protein or Nucleic Acid) activate_dye Activate this compound with EDC and Sulfo-NHS start->activate_dye conjugation Conjugate Activated Dye to Biomolecule activate_dye->conjugation quenching Quench Reaction conjugation->quenching purification Purify Labeled Biomolecule (e.g., Desalting Column) quenching->purification characterization Characterize Conjugate (Degree of Labeling) purification->characterization end End: FRET-ready Labeled Biomolecule characterization->end

Caption: Experimental workflow for labeling biomolecules with this compound.

Lck_Kinase_FRET_Biosensor cluster_inactive Inactive State (High FRET) cluster_active Active State (Low FRET) Donor_inactive Sulfo Cy3 Acceptor_inactive Acceptor Donor_active Sulfo Cy3 Substrate_inactive Lck Substrate BindingDomain_inactive pTyr Binding Domain Acceptor_active Acceptor Substrate_active Phosphorylated Lck Substrate BindingDomain_active pTyr Binding Domain Substrate_active->BindingDomain_active Lck Active Lck Lck->Substrate_inactive Phosphorylation

Caption: Signaling pathway of an Lck kinase FRET biosensor.

References

Troubleshooting & Optimization

Sulfo Cy3 bis COOH storage and handling instructions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Sulfo Cy3 bis-COOH.

Frequently Asked Questions (FAQs)

Q1: How should I store Sulfo Cy3 bis-COOH upon receipt?

For long-term storage, Sulfo Cy3 bis-COOH should be stored at -20°C in the dark.[1][2][3][4] It is also recommended to desiccate the product to protect it from moisture.[2][3] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C.[4]

Q2: What is the shelf life of Sulfo Cy3 bis-COOH?

When stored correctly at -20°C and protected from light, the shelf life of Sulfo Cy3 bis-COOH is typically between 12 and 24 months from the date of receipt.[1][3][5]

Q3: How should I handle the dye to ensure its stability?

To maintain the integrity of Sulfo Cy3 bis-COOH, it is crucial to minimize its exposure to light.[1][2][3] Prepare solutions fresh for each experiment whenever possible. If you need to store solutions, they should be kept at -20°C for short periods, although long-term storage of solutions is generally not recommended. For stock solutions stored at -20°C, it is advisable to use them within one month, while at -80°C, they may be stable for up to six months.[6]

Q4: In what solvents is Sulfo Cy3 bis-COOH soluble?

Sulfo Cy3 bis-COOH is well soluble in aqueous buffers, as well as in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] Its good water solubility is a key feature, often eliminating the need for organic solvents in labeling reactions.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Dye degradation: Improper storage or handling.Ensure the dye has been stored at -20°C, protected from light and moisture. Use freshly prepared dye solutions for labeling reactions.
Suboptimal reaction pH: The pH of the reaction buffer is critical for efficient conjugation.The optimal pH for labeling reactions with amine-reactive dyes is typically between 8.0 and 9.0. Adjust the pH of your reaction buffer accordingly.
Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with the target molecule for the dye, reducing labeling efficiency.Use an amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, for the labeling reaction.
High Background/Non-specific Staining Excess dye: Too much dye was used in the labeling reaction, leading to unbound dye in the final sample.Optimize the dye-to-protein ratio. Purify the labeled conjugate to remove any unconjugated dye using techniques like dialysis or size-exclusion chromatography.
Hydrophobic interactions: The dye may non-specifically bind to other molecules or surfaces.Increase the ionic strength of the buffers used for washing steps. The inclusion of a non-ionic detergent, such as Tween-20, may also help to reduce non-specific binding.
Photobleaching (Rapid loss of fluorescence) Intense or prolonged light exposure: The fluorophore is being excited for too long or with excessive light intensity.Reduce the exposure time and/or the intensity of the excitation light source. Use an anti-fade mounting medium if you are performing fluorescence microscopy.
Presence of oxygen scavengers: Reactive oxygen species can accelerate photobleaching.Degas your buffers or use a commercially available oxygen scavenging system in your imaging buffer.

Quantitative Data Summary

Parameter Value Source
Storage Temperature -20°C (long-term)[1][2][3][4], 0-4°C (short-term)[4][1][2][3][4]
Shelf Life 12-24 months[1][3][5][1][3][5]
Excitation Maximum (λex) ~548-555 nm[1][5]
Emission Maximum (λem) ~563-569 nm[1][5]
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹[1][2][3]
Solubility Water, DMF, DMSO[1][1]

Experimental Protocols

General Protocol for Antibody Labeling with Sulfo Cy3 bis-COOH

This protocol outlines the general steps for conjugating Sulfo Cy3 bis-COOH to an antibody. Note that the carboxylic acid group on the dye requires activation before it can react with primary amines on the antibody. This is typically achieved using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • Antibody to be labeled in an amine-free buffer (e.g., PBS)

  • Sulfo Cy3 bis-COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation/Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Dye Activation:

    • Dissolve Sulfo Cy3 bis-COOH in the Activation/Conjugation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the dye solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation:

    • Add the activated dye solution to the antibody solution.

    • The molar ratio of dye to antibody will need to be optimized for your specific application but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye and other reaction components using a size-exclusion chromatography column.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye (~550 nm).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Storage antibody_prep Prepare Antibody in Amine-Free Buffer mix Mix Activated Dye with Antibody antibody_prep->mix dye_prep Dissolve Sulfo Cy3 bis-COOH add_edc_nhs Add EDC and Sulfo-NHS dye_prep->add_edc_nhs incubate_activation Incubate to Activate add_edc_nhs->incubate_activation incubate_activation->mix incubate_conjugation Incubate for Conjugation mix->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Conjugate quench->purify store Store Labeled Antibody purify->store

Caption: Workflow for the covalent labeling of antibodies with Sulfo Cy3 bis-COOH.

troubleshooting_logic start Experiment Start low_signal Low Fluorescence Signal? start->low_signal high_background High Background? low_signal->high_background No check_storage Check Dye Storage & Handling low_signal->check_storage Yes purify_conjugate Improve Purification of Conjugate high_background->purify_conjugate Yes successful_result Successful Experiment high_background->successful_result No optimize_labeling Optimize Labeling Ratio & pH check_storage->optimize_labeling blocking_step Optimize Blocking Step purify_conjugate->blocking_step

Caption: A logical flowchart for troubleshooting common issues in fluorescence experiments.

References

Technical Support Center: Optimizing Sulfo Cy3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the labeling efficiency of amine-reactive Sulfo Cy3 dyes. While this document focuses on the principles of labeling with Sulfo Cy3 NHS ester, the most common amine-reactive form, these methodologies are directly applicable to activated forms of Sulfo Cy3 bis COOH.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for labeling proteins with Sulfo Cy3 NHS Ester?

Sulfo Cy3 N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye. The NHS ester moiety reacts efficiently with primary amino groups (-NH₂) found on proteins, primarily at the N-terminus and on the side chains of lysine (B10760008) residues.[1][2] This reaction forms a stable, covalent amide bond, attaching the Sulfo Cy3 fluorophore to the protein.[2][3] The reaction is most efficient in a slightly basic buffer.[1][2][4]

Q2: What is the optimal buffer for the labeling reaction?

The ideal buffer for labeling with NHS esters is a primary amine-free buffer with a pH between 8.2 and 8.5.[1] 0.1 M sodium bicarbonate or sodium borate (B1201080) buffers are commonly used.[1][5] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the dye, significantly reducing labeling efficiency.[2][6][7][8]

Q3: What is the Degree of Labeling (DOL) and how is it calculated?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[9][10][11] It is a critical parameter for ensuring experimental reproducibility.[11] The DOL is calculated using absorbance measurements of the purified conjugate.[9][10]

The essential steps are:

  • Remove all unconjugated (free) dye from the labeled protein, typically using size-exclusion chromatography or dialysis.[10][12]

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for Cy3 (~550 nm, A₅₅₀).[1]

  • Calculate the concentration of the dye and the protein using the Beer-Lambert law (A = εcl), correcting the A₂₈₀ value for the dye's contribution at that wavelength.[1]

The formula for DOL is:

DOL = (A₅₅₀ / ε_dye) / [ (A₂₈₀ - (A₅₅₀ × CF)) / ε_protein ]

Where:

  • A₅₅₀ : Absorbance of the conjugate at ~550 nm.

  • A₂₈₀ : Absorbance of the conjugate at 280 nm.

  • ε_dye : Molar extinction coefficient of Sulfo Cy3 at 550 nm (~150,000 M⁻¹cm⁻¹).[1]

  • ε_protein : Molar extinction coefficient of the protein at 280 nm.

  • CF : Correction Factor (A₂₈₀ of the free dye / A₅₅₀ of the free dye). For Sulfo Cy3, this is approximately 0.08.

Q4: What is a typical target DOL for antibodies?

For antibodies, an optimal DOL generally falls between 2 and 10.[11][12] A DOL below this range may result in a weak signal, while over-labeling (a high DOL) can lead to fluorescence self-quenching, protein aggregation, and potential loss of biological activity.[2][10][11] The ideal DOL should be determined empirically for each specific application.[11][13]

General Protein Labeling Protocol

This protocol provides a general guideline for labeling 1 mg of a typical protein with Sulfo Cy3 NHS Ester. Optimization may be necessary for specific proteins.[1][2]

1. Reagent Preparation

  • Protein Solution: Dissolve or buffer-exchange the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[8] The protein concentration should be at least 2 mg/mL, as labeling efficiency is highly dependent on concentration.[2][8][13]

  • Dye Stock Solution: Allow the vial of Sulfo Cy3 NHS ester to warm to room temperature before opening. Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][5]

2. Labeling Reaction

  • Calculate the required volume of the dye solution. The molar ratio of dye to protein is a key parameter to vary for optimization.[1] See the table below for starting recommendations.

  • While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution.[2][5]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[5] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.[2][8]

3. Purification of the Conjugate

  • Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or extensive dialysis.[6][10][12]

  • Collect the first colored fraction, which contains the fluorescently labeled protein. The free dye will elute later.[1]

4. Characterization

  • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 550 nm as described in the FAQ section.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Inactive Dye: The NHS ester has hydrolyzed due to moisture.Use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[2] Store the dye desiccated at -20°C.
Incorrect Buffer pH: The pH is too low (<8.0), causing protonation of amines and reducing their reactivity.[8]Verify the reaction buffer pH is between 8.2 and 8.5 using a calibrated meter.[1][8]
Competing Amines: The buffer (e.g., Tris, glycine) or other sample components contain primary amines.[8]Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or sodium bicarbonate prior to labeling.[8][13]
Low Reactant Concentration: Protein concentration is too low (<2 mg/mL), favoring dye hydrolysis over conjugation.[8][13]Concentrate the protein solution to at least 2 mg/mL before starting the reaction.[2][13]
Insufficient Dye: The molar ratio of dye to protein is too low.Increase the molar excess of the dye in the reaction. Try several ratios to find the optimum.[2]
High Degree of Labeling (DOL) / Protein Precipitation Excessive Dye: The molar ratio of dye to protein is too high.Decrease the dye-to-protein molar ratio in the reaction.[2]
Protein Aggregation: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[2]Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] Ensure the protein is fully solubilized before labeling.
Low Fluorescence Signal Low DOL: The protein is under-labeled.Optimize the labeling reaction to achieve a higher DOL (see above).[2]
Fluorescence Quenching: The DOL is too high, causing self-quenching between adjacent dye molecules.[10][11]Reduce the dye-to-protein molar ratio to achieve a lower, optimal DOL.[2]
Photobleaching: The dye has been excessively exposed to light.Protect the dye solution and the final conjugate from light at all times.
High Background / Non-specific Staining Unconjugated Dye: Free dye was not completely removed during purification.Improve the purification step. Use a longer size-exclusion column or perform additional dialysis steps.[10][12]
Protein Aggregates: Precipitated, over-labeled protein is causing non-specific binding.Centrifuge the conjugate solution to pellet any aggregates before use. Optimize labeling to prevent precipitation (see above).[1]
Hydrophobic Interactions: Highly charged fluorescent dyes can sometimes bind non-specifically.Use specialized blocking buffers in your application.[14] Ensure purification is thorough.

Data Summary

Table 1: Typical Starting Molar Ratios for Labeling

The optimal dye-to-protein ratio depends on the number of available lysines and the protein's concentration. This table provides a starting point for optimization.[2]

Initial Molar Ratio (Dye:Protein)Expected Degree of Labeling (DOL)Notes
5:1 - 10:11 - 3Good starting point for most proteins. Minimizes risk of over-labeling.
10:1 - 20:13 - 6Often used for antibodies to achieve a bright signal.[1] Monitor for precipitation.
>20:1>6High risk of over-labeling, self-quenching, and precipitation.[2][11] Use with caution.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 Prepare Protein (Amine-free buffer, pH 8.3) r1 Combine & Incubate (1 hr, RT, protected from light) p1->r1 p2 Prepare Dye (Anhydrous DMSO) p2->r1 u1 Purify Conjugate (Size-Exclusion Chromatography) r1->u1 a1 Characterize (Measure A₂₈₀ & A₅₅₀) u1->a1 a2 Calculate DOL a1->a2 end Store Conjugate (4°C, protected from light) a2->end

Caption: General workflow for protein conjugation with Sulfo Cy3 NHS Ester.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Degree of Labeling (DOL) cause1 Inactive (Hydrolyzed) Dye problem->cause1 cause2 Incorrect Buffer (Wrong pH or contains amines) problem->cause2 cause3 Low Reactant Concentration problem->cause3 cause4 Insufficient Dye Ratio problem->cause4 sol1 Use Fresh Dye Stock cause1->sol1 sol2 Verify pH (8.2-8.5) Use Amine-Free Buffer cause2->sol2 sol3 Increase Protein Conc. (>2 mg/mL) cause3->sol3 sol4 Increase Dye:Protein Ratio cause4->sol4

References

Sulfo Cy3 bis COOH stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy3 bis COOH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

The stability of this compound, like other cyanine (B1664457) dyes, is primarily influenced by several factors:

  • pH: The fluorescence intensity of Sulfo Cy3 is known to be pH-sensitive. Generally, cyanine dyes are more stable and fluorescent at a neutral to slightly alkaline pH (pH 7-8.5). Highly acidic or basic conditions can lead to degradation of the dye.

  • Temperature: Elevated temperatures can accelerate the degradation of the dye. For long-term storage, it is recommended to keep the dye in a cool, dark, and dry place.

  • Light Exposure: Cyanine dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. It is crucial to protect the dye from excessive light exposure during storage and experiments.

  • Presence of Oxidizing and Reducing Agents: Strong oxidizing or reducing agents can chemically modify the dye structure, leading to a loss of fluorescence. For instance, some imaging buffers contain antifade reagents that can either enhance or decrease dye stability.

Q2: How does the choice of buffer affect the stability of this compound?

The choice of buffer can significantly impact the stability of this compound. It is important to use a buffer system that maintains a stable pH and is free of components that can react with the dye.

  • Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer for bioconjugation and imaging experiments and is generally compatible with Sulfo Cy3. However, the stability can be influenced by the specific formulation and storage conditions.

  • Tris Buffers: Tris buffers are also widely used. It is important to ensure the pH is within the optimal range for the dye (pH 7-8.5).

  • Borate Buffers: Borate buffers, typically used at a more alkaline pH, can also be suitable for Sulfo Cy3.

  • MES Buffers: MES buffers are often used for EDC/NHS conjugation reactions. While the dye is stable in MES buffer during the conjugation process, long-term stability might be reduced compared to PBS or Tris buffers at neutral pH.

Troubleshooting Guide

Problem: Rapid loss of fluorescence signal during imaging.

  • Possible Cause 1: Photobleaching.

    • Solution: Reduce the intensity and duration of light exposure. Use a lower laser power or a shorter exposure time. Incorporate an antifade reagent in your imaging medium.

  • Possible Cause 2: Incompatible buffer components.

    • Solution: Ensure your imaging buffer does not contain strong reducing or oxidizing agents. If you are using a commercial imaging buffer, check its compatibility with cyanine dyes.

  • Possible Cause 3: pH shift in the medium.

    • Solution: Verify the pH of your imaging buffer. Ensure it is buffered to a pH between 7.0 and 8.5.

Problem: Low fluorescence signal after bioconjugation.

  • Possible Cause 1: Dye degradation during conjugation.

    • Solution: Ensure the conjugation buffer is at the optimal pH for both the reaction and dye stability. Avoid prolonged reaction times at elevated temperatures.

  • Possible Cause 2: Dye precipitation.

    • Solution: this compound is generally water-soluble. However, at high concentrations or in certain buffer conditions, aggregation can occur. Ensure the dye is fully dissolved before use.

  • Possible Cause 3: Inefficient conjugation.

    • Solution: Optimize the conjugation chemistry, including the ratio of dye to biomolecule and the reaction time.

Quantitative Data Summary

The following table summarizes the relative stability of Sulfo Cy3 in different buffers based on available data for cyanine dyes. The stability is indicated as a percentage of initial fluorescence after a specific time under defined conditions.

BufferpHTemperature (°C)Incubation Time (hours)Relative Fluorescence Intensity (%)
PBS7.42524~95%
Tris-HCl7.52524~93%
Borate8.52524~90%
MES6.0254~85% (during conjugation)

Note: These are approximate values, and actual stability may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Assessing this compound Stability in a Custom Buffer

  • Preparation of Dye Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in your custom buffer to a final concentration of 1 µM.

  • Initial Measurement: Immediately measure the absorbance and fluorescence emission of the dye solution. For Sulfo Cy3, the maximum absorbance is typically around 550 nm, and the maximum emission is around 570 nm.

  • Incubation: Incubate the dye solution in the custom buffer under your desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), take aliquots of the solution and measure the absorbance and fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of time to determine the rate of degradation. A stable dye will show minimal decrease in fluorescence over time.

Visualizations

Sulfo_Cy3_Stability_Factors Dye This compound Stability pH pH Dye->pH influenced by Temp Temperature Dye->Temp influenced by Light Light Exposure Dye->Light influenced by Buffer Buffer Composition Dye->Buffer influenced by Degradation Dye Degradation (Loss of Fluorescence) pH->Degradation Temp->Degradation Light->Degradation Buffer->Degradation

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Low/Unstable Fluorescence Signal Check_Bleaching Check for Photobleaching Start->Check_Bleaching Reduce_Light Reduce Light Exposure/Use Antifade Check_Bleaching->Reduce_Light Yes Check_Buffer Check Buffer Compatibility (pH, Additives) Check_Bleaching->Check_Buffer No Resolved Signal Stable/ Improved Reduce_Light->Resolved Optimize_Buffer Optimize Buffer (pH 7-8.5, remove incompatible agents) Check_Buffer->Optimize_Buffer Incompatible Check_Conjugation Review Conjugation Protocol Check_Buffer->Check_Conjugation Compatible Optimize_Buffer->Resolved Optimize_Conjugation Optimize Reaction (Time, Temp, Ratios) Check_Conjugation->Optimize_Conjugation Inefficient Optimize_Conjugation->Resolved

Caption: Troubleshooting workflow for low fluorescence signals.

Technical Support Center: pH Considerations for Sulfo Cy3 bis COOH Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling reactions with Sulfo Cy3 bis COOH. The content focuses on the critical role of pH throughout the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

A1: The optimal pH for labeling proteins with this compound depends on a two-step process: activation of the carboxylic acids and the subsequent conjugation to the amine-containing protein.

  • Activation Step: The activation of the carboxylic acid groups on this compound using a carbodiimide (B86325) like EDC and N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.7-6.0 .

  • Conjugation Step: The subsequent reaction of the activated NHS-ester dye with primary amines on the target molecule is optimal in a slightly alkaline buffer, with a pH range of 8.3-8.5 being ideal[1][2][3][4].

Q2: Why is the pH so critical for the conjugation reaction?

A2: The pH of the conjugation reaction is a critical factor that balances two competing processes:

  • Amine Reactivity: For the labeling reaction to occur, the primary amine groups (e.g., on the side chain of lysine (B10760008) residues in a protein) must be in their deprotonated, nucleophilic state (-NH2). At a pH below ~8, these amines are increasingly protonated (-NH3+), which renders them unreactive towards the NHS ester.

  • NHS Ester Hydrolysis: At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly[5][6]. This competing reaction consumes the activated dye, converting it back to the unreactive carboxylic acid and reducing the overall labeling efficiency.

Q3: Which buffers should I use for the activation and conjugation steps?

A3: It is crucial to use buffers that do not interfere with the reaction chemistry.

  • Activation Step (pH 4.7-6.0): Use a buffer free of carboxyl and amine groups, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) [7].

  • Conjugation Step (pH 8.3-8.5): Amine-free buffers are essential to prevent the buffer components from competing with your target molecule for the activated dye. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer [1][4][8]. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided[7].

Q4: My protein is stored in a Tris-based buffer. What should I do?

A4: If your protein is in a buffer containing primary amines like Tris or glycine, you must remove it before initiating the labeling reaction. This can be achieved through dialysis against a suitable conjugation buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3) or by using a desalting column[9].

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions, with a focus on pH-related problems.

ProblemPossible CauseRecommended Solution
Low or No Labeling Efficiency Incorrect pH during conjugation: The pH of the reaction buffer was too low, leading to protonated, unreactive primary amines.Verify the pH of your conjugation buffer and adjust it to the optimal range of 8.3-8.5.[10] For strongly buffered protein solutions, you may need to add more of the recommended alkaline buffer to reach the target pH.[10]
Incorrect pH during activation: The pH during the EDC/NHS activation of the dye was not in the optimal acidic range (4.7-6.0).Ensure you are using an appropriate buffer like MES for the activation step.
Hydrolysis of activated dye: The pH of the conjugation buffer was too high ( > 9.0), or the reaction was left for an extended period at room temperature, causing significant hydrolysis of the NHS ester.Maintain the pH at 8.3-8.5. For lengthy incubations, consider performing the reaction at 4°C to slow down the rate of hydrolysis.[8]
Presence of amine-containing buffers: Your protein sample or reaction buffers contained primary amines (e.g., Tris, glycine) that competed with the target molecule.Perform buffer exchange of your protein sample into an amine-free buffer like sodium bicarbonate or phosphate buffer prior to labeling.[7]
Protein Precipitation During Reaction Inappropriate pH: The pH of the final reaction mixture may have shifted to the isoelectric point (pI) of your protein, causing it to become insoluble.Check the pH of the reaction mixture. Ensure that the final pH is not close to the pI of your protein.
High degree of labeling: Excessive labeling can alter the physicochemical properties of the protein, leading to aggregation and precipitation.Reduce the molar excess of the activated dye to the protein in your reaction.

Quantitative Data on pH Effects

The efficiency of the NHS ester conjugation reaction is highly dependent on the pH due to the competing hydrolysis reaction.

Table 1: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[5][6]
8.0Room Temp~3.5 hours[11][12]
8.5Room Temp~3 hours[11][12]
8.6410 minutes[5][6]
9.0Room Temp~2 hours[11][12]

Note: Half-life values can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound

This protocol outlines the general procedure for activating this compound and conjugating it to a protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Protein of interest in Conjugation Buffer

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO

  • Desalting column

Procedure:

Part A: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation.

  • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of, for example, 50 mM each.

  • Add the EDC/Sulfo-NHS solution to the this compound solution at a molar ratio of approximately 5:5:1 (EDC:Sulfo-NHS:Dye).

  • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

Part B: Conjugation to the Protein

  • Ensure your protein is in the Conjugation Buffer at a concentration of 2-10 mg/mL[13].

  • Add the freshly activated Sulfo Cy3 NHS ester solution from Part A to your protein solution. A common starting point is a 10- to 20-fold molar excess of the activated dye to the protein.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the labeled protein from excess dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

G cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 8.3-8.5) Dye This compound ActivatedDye Activated Sulfo Cy3 NHS Ester Dye->ActivatedDye + EDC + Sulfo-NHS EDC EDC EDC->ActivatedDye SNHS Sulfo-NHS SNHS->ActivatedDye ActivatedDye2 Activated Sulfo Cy3 NHS Ester Protein Protein-NH2 LabeledProtein Labeled Protein Protein->LabeledProtein HydrolyzedDye Hydrolyzed Dye ActivatedDye2->LabeledProtein + Protein-NH2 ActivatedDye2->HydrolyzedDye + H2O (Competing Reaction)

Caption: Workflow for the two-step this compound labeling reaction.

G Start Low Labeling Efficiency? CheckpH Is Conjugation pH 8.3-8.5? Start->CheckpH CheckBuffer Is Buffer Amine-Free? CheckpH->CheckBuffer Yes AdjustpH Adjust pH to 8.3-8.5 CheckpH->AdjustpH No CheckActivation Was Activation pH 4.7-6.0? CheckBuffer->CheckActivation Yes BufferExchange Buffer Exchange to Bicarbonate/Phosphate CheckBuffer->BufferExchange No OptimizeActivation Use MES Buffer for Activation CheckActivation->OptimizeActivation No Success Labeling Optimized CheckActivation->Success Yes AdjustpH->Success BufferExchange->Success OptimizeActivation->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Sulfo-Cy3 Labeling and Dye-to-Protein Ratio Calculation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy3 dye for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the dye-to-protein ratio and why is it important to calculate?

The dye-to-protein ratio, also known as the degree of labeling (DOL), represents the average number of dye molecules covalently attached to a single protein molecule.[1][2] Calculating this ratio is crucial for several reasons:

  • Consistency and Reproducibility: Ensuring a consistent dye-to-protein ratio across different batches of labeled proteins is essential for the reproducibility of experiments.[2]

  • Signal Optimization: A higher degree of labeling can lead to a stronger fluorescent signal. However, over-labeling can cause fluorescence quenching, where the dye molecules are too close to each other and their fluorescence is diminished.[1][2]

  • Preservation of Protein Function: Excessive labeling can potentially alter the protein's structure and biological activity.[1][2]

Q2: What is the formula for calculating the dye-to-protein ratio for Sulfo-Cy3?

The calculation involves determining the molar concentrations of both the protein and the dye in the final conjugate solution using spectrophotometric measurements. The fundamental principle relies on the Beer-Lambert law (A = εcl).[2]

The following formulas are used:

  • Corrected Absorbance at 280 nm (A_prot): This step is necessary because Sulfo-Cy3 dye also absorbs light at 280 nm, the wavelength used to measure protein concentration.[2][3][4]

    • A_prot = A_280 - (A_555 * CF)

  • Molar Concentration of Protein ([Protein]):

    • [Protein] (M) = A_prot / (ε_prot * path length)

  • Molar Concentration of Dye ([Dye]):

    • [Dye] (M) = A_555 / (ε_dye * path length)

  • Dye-to-Protein Ratio (DOL):

    • DOL = [Dye] / [Protein]

Key Parameters for Sulfo-Cy3:

ParameterSymbolValueReference
Molar Extinction Coefficient of Sulfo-Cy3 at 555 nmε_dye150,000 M⁻¹cm⁻¹[5][6][7][8][9]
Correction Factor for Sulfo-Cy3 at 280 nmCF0.073[5][9]
Maximum Absorbance Wavelength of Sulfo-Cy3λ_max555 nm[5][6][7][8][9]

Note: The molar extinction coefficient of the specific protein (ε_prot) at 280 nm is also required for the calculation.[3]

Q3: What is the general experimental workflow for labeling a protein with Sulfo-Cy3 and calculating the dye-to-protein ratio?

The overall process involves preparing the protein and dye, performing the conjugation reaction, purifying the labeled protein, and finally measuring the absorbance to calculate the degree of labeling.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Protein + Dye) protein_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Remove Unbound Dye) conjugation->purification measurement Spectrophotometric Measurement (A280 & A555) purification->measurement calculation Dye-to-Protein Ratio Calculation measurement->calculation

Caption: Experimental workflow for protein labeling with Sulfo-Cy3 and subsequent dye-to-protein ratio calculation.

Experimental Protocols

Detailed Methodology for Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

1. Protein Preparation:

  • The protein solution should be at a concentration of 2-10 mg/mL for optimal labeling.[10]

  • Crucially, the buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester of the dye.[10][11]

  • Perform buffer exchange into a suitable labeling buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5 ± 0.5.[10][11] This can be achieved through dialysis or using spin columns.[11]

2. Dye Preparation:

  • Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening.

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at 10 mg/mL.[10]

3. Conjugation Reaction:

  • The optimal molar ratio of dye to protein for the reaction is typically around 10:1, but may need to be optimized (e.g., trying ratios of 5:1, 15:1, or 20:1).[12][13]

  • Slowly add the calculated volume of the Sulfo-Cy3 stock solution to the protein solution while gently mixing.[12]

  • Incubate the reaction mixture at room temperature for 1 hour with continuous gentle mixing.[11][12]

4. Purification of the Labeled Protein:

  • It is essential to remove all non-conjugated dye to ensure accurate dye-to-protein ratio calculation.[1][3]

  • Purification can be performed using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[3][12]

  • Collect the fractions containing the labeled protein, which is typically the first colored band to elute.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Dye-to-Protein Ratio - Presence of primary amines (e.g., Tris buffer) in the protein solution.[10][11]- Protein concentration is too low.[10]- pH of the reaction buffer is not optimal (should be 8.5 ± 0.5).[10]- Insufficient molar excess of the dye.- Hydrolyzed/inactive dye.- Perform buffer exchange into an amine-free buffer.[10][11]- Concentrate the protein to at least 2 mg/mL.[10]- Adjust the pH of the buffer.[10]- Increase the molar ratio of dye to protein in the reaction.[14]- Use a fresh vial of dye.
High Dye-to-Protein Ratio (Potential for Quenching) - Excessive molar ratio of dye to protein used in the reaction.[1]- Reduce the molar excess of the dye in the labeling reaction.
Inaccurate Dye-to-Protein Ratio Calculation - Presence of unbound dye after purification.[1][3]- Inaccurate measurement of absorbance values.- Use of an incorrect molar extinction coefficient for the protein or dye.- Ensure thorough purification to remove all free dye.[1][3]- Ensure the spectrophotometer is properly calibrated and that absorbance readings are within the linear range (typically below 2.0).[3]- Use the correct molar extinction coefficients for your specific protein and Sulfo-Cy3 (150,000 M⁻¹cm⁻¹).[5]
Precipitation of Protein During Labeling - High concentration of organic solvent (DMSO) in the reaction mixture.- The protein is sensitive to the labeling conditions.- Ensure the volume of DMSO added is less than 10% of the total reaction volume.[13]- Optimize reaction conditions such as temperature and incubation time.

Logical Relationship for Troubleshooting Low Dye-to-Protein Ratio

troubleshooting_low_dol cluster_causes Potential Causes cluster_solutions Solutions start Low Dye-to-Protein Ratio cause1 Amine-Containing Buffer? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Low Protein Concentration? start->cause3 cause4 Insufficient Dye? start->cause4 solution1 Buffer Exchange cause1->solution1 solution2 Adjust pH to 8.5 cause2->solution2 solution3 Concentrate Protein cause3->solution3 solution4 Increase Dye Molar Ratio cause4->solution4

Caption: Troubleshooting flowchart for a low dye-to-protein ratio in Sulfo-Cy3 labeling experiments.

References

Validation & Comparative

A Comparative Guide: Sulfo Cy3 bis COOH vs. Sulfo Cy5 bis COOH for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent labels is a critical determinant of experimental success. Among the plethora of available options, cyanine (B1664457) dyes, particularly their sulfonated variants, have become indispensable tools due to their brightness and water solubility. This guide provides an objective comparison of two widely used fluorescent dyes, Sulfo Cy3 bis COOH and Sulfo Cy5 bis COOH, supported by key performance data and detailed experimental protocols.

At a Glance: Key Performance Characteristics

The fundamental difference between Sulfo Cy3 and Sulfo Cy5 lies in their spectral properties. Sulfo Cy3 emits in the orange-red region of the spectrum, while Sulfo Cy5 emits in the far-red region. This distinction dictates their suitability for different applications, particularly in multiplexing experiments where distinct spectral channels are required. The "bis COOH" designation indicates the presence of two carboxylic acid groups, enabling versatile conjugation to primary amines on target molecules like proteins and antibodies through carbodiimide (B86325) chemistry (e.g., using EDC and NHS). The sulfonation of these dyes significantly enhances their water solubility, which is a key advantage for labeling sensitive proteins in aqueous environments.

Quantitative Data Summary

The following table summarizes the key quantitative performance indicators for this compound and Sulfo Cy5 bis COOH.

PropertyThis compoundSulfo Cy5 bis COOH
Maximum Excitation (λmax) ~555 nm[1]~649 nm
Maximum Emission (λmax) ~569 nm[1]~666 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Information not readily available for the bis-COOH variant. General Sulfo-Cy3 has good quantum yield.~0.2
Photostability Good[2][3]Good, but like all cyanine dyes, susceptible to photobleaching with prolonged exposure.[4]
Solubility High water solubility[2][3]High water solubility[5]
Reactive Group Carboxylic Acid (x2)Carboxylic Acid (x2)

Experimental Protocols

Antibody Labeling with Sulfo Cy-Dyes (via NHS Ester activation)

This protocol describes a general method for labeling antibodies with Sulfo Cy3 or Sulfo Cy5 dyes. The carboxylic acid groups on the dye are first activated with an N-hydroxysuccinimide (NHS) ester to make them reactive towards primary amines on the antibody.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or Sulfo Cy5 bis COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Activation:

    • Dissolve Sulfo Cy dye, DCC/EDC, and NHS in anhydrous DMF or DMSO to prepare a 10 mM stock solution of the activated NHS ester.

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

  • Conjugation:

    • Slowly add the activated Sulfo Cy-NHS ester solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a general procedure for using Sulfo Cy3 or Sulfo Cy5-labeled antibodies for immunofluorescence microscopy.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sulfo Cy3 or Sulfo Cy5-labeled primary or secondary antibody

  • Mounting medium with antifade reagent

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips three times with PBS.

  • Fixation:

    • Incubate the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the Sulfo Cy-labeled primary antibody (or unlabeled primary followed by a labeled secondary) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash three times with PBS.

  • (Optional) Secondary Antibody Incubation:

    • If using an unlabeled primary antibody, incubate with a Sulfo Cy-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • (Optional) Counterstaining:

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Sulfo Cy3 or Sulfo Cy5.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the relationship between these dyes, the following diagrams are provided.

Antibody_Labeling_Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis dye Sulfo Cy Dye (bis COOH) activated_dye Activated Sulfo Cy-NHS Ester dye->activated_dye reagents EDC + NHS in DMSO reagents->activated_dye labeled_ab_mix Reaction Mixture activated_dye->labeled_ab_mix antibody Antibody in Reaction Buffer (pH 8.5) antibody->labeled_ab_mix purification Gel Filtration (e.g., G-25) labeled_ab_mix->purification labeled_ab Purified Labeled Antibody purification->labeled_ab analysis Determine Degree of Labeling (DOL) labeled_ab->analysis

Caption: Workflow for antibody conjugation with Sulfo Cy dyes.

Spectral_Comparison cluster_cy3 Sulfo Cy3 cluster_cy5 Sulfo Cy5 cluster_spectrum Visible & Far-Red Spectrum cy3_ex Excitation ~555 nm cy3_em Emission ~569 nm cy3_ex->cy3_em Fluorescence red Red cy3_em->red cy5_ex Excitation ~649 nm cy5_em Emission ~666 nm cy5_ex->cy5_em Fluorescence far_red Far-Red cy5_em->far_red green Green orange Orange

References

A Comparative Guide to Sulfo Cy3 and Other Orange Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in ensuring the accuracy and sensitivity of their experimental results. This guide provides an objective comparison of Sulfo Cy3 with other commonly used orange fluorescent dyes: Alexa Fluor 555, DyLight 550, and the parent Cy3 molecule. The comparison is based on their key photophysical and chemical properties, supported by experimental data and detailed protocols for their application.

Quantitative Data Summary

The performance of a fluorescent dye is determined by several key parameters. The following table summarizes the quantitative data for Sulfo Cy3 and its alternatives, allowing for a direct comparison of their spectral properties, brightness, and other relevant characteristics.

PropertySulfo Cy3Alexa Fluor 555DyLight 550Cy3
Excitation Maximum (nm) ~554[1]553 - 555[2][]553 - 562[4][5][6][7]550 - 555[8][9][10]
Emission Maximum (nm) ~568[1]565 - 568[2][]569 - 576[4][5][6][7]568 - 570[9][10]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 150,000150,000 - 155,000[7]150,000[6]150,000
Quantum Yield High[1]~0.1High[2][5]~0.15
Molecular Weight ( g/mol ) Varies with salt form~535 (reactive dye)[]~1040 (NHS ester)[4]~627 (free acid)
Photostability Good[1]Higher than Cy3[8]HighModerate[8][9]
pH Sensitivity Insensitive (pH 4-10)Insensitive over a broad rangeStable (pH 4-9)Insensitive (pH 4-10)
Water Solubility High[1]HighHigh[4]Low (non-sulfonated)

Performance Comparison

Sulfo Cy3 stands out due to its excellent water solubility, a result of its sulfonate groups. This property is highly advantageous for labeling proteins and nucleic acids in aqueous environments, as it reduces the need for organic co-solvents and minimizes aggregation.[1] It offers a high quantum yield and good photostability, making it a reliable choice for various applications including fluorescence microscopy and flow cytometry.[1]

Alexa Fluor 555 is renowned for its exceptional photostability, consistently outperforming Cy3 in this regard.[8] This makes it particularly well-suited for demanding imaging applications that require prolonged or intense light exposure, such as time-lapse microscopy. Its spectral characteristics are nearly identical to Cy3, allowing for its use with standard Cy3 filter sets.

DyLight 550 is another bright and highly water-soluble dye with good photostability.[4] It is spectrally similar to Cy3 and Alexa Fluor 555 and is a viable alternative for applications like fluorescence microscopy and flow cytometry.[5][6]

Cy3 , the parent compound, is a widely used and historically significant fluorophore.[8][10] While it offers bright fluorescence, its non-sulfonated form has lower water solubility compared to Sulfo Cy3 and the DyLight and Alexa Fluor dyes. Its photostability is also generally considered to be lower than that of Alexa Fluor 555.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent dyes. Below are generalized protocols for common experimental techniques.

Immunofluorescence Staining Protocol

This protocol outlines the steps for indirect immunofluorescence staining of cells.

  • Cell Preparation:

    • Culture cells on coverslips or chamber slides.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes (for intracellular targets).

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA or normal serum in PBS) for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated to Sulfo Cy3, Alexa Fluor 555, or DyLight 550) in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate filter set for the chosen dye.

Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining cell suspensions for flow cytometry analysis.

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cell culture).

    • Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in cold staining buffer (e.g., PBS with 1-2% BSA).

    • Count the cells and adjust the concentration to 1x10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1x10⁵ cells) into each tube.

    • Add the fluorescently conjugated primary antibody at the predetermined optimal concentration.

    • Incubate for 20-30 minutes at 2-8°C in the dark.

    • Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of staining buffer.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.

Protein Labeling Protocol (NHS Ester)

This protocol describes a general method for labeling proteins with amine-reactive NHS ester dyes.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.

  • Dye Preparation:

    • Dissolve the NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or a spin desalting column.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the respective extinction coefficients.

Visualization of Experimental Workflows

Immunofluorescence Staining Workflow

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging cell_culture Culture Cells wash1 Wash (PBS) cell_culture->wash1 fixation Fix (4% PFA) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilize Permeabilize (Triton X-100) wash2->permeabilize block Block (BSA/Serum) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Sulfo Cy3 conjugate) wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Caption: Workflow for indirect immunofluorescence staining of cells.

Protein Labeling Workflow

Protein_Labeling_Workflow start Start protein_prep Prepare Protein (amine-free buffer, pH 8.3-8.5) start->protein_prep dye_prep Prepare NHS Ester Dye (DMSO or DMF) start->dye_prep conjugation Conjugation Reaction (1-2h, RT, dark) protein_prep->conjugation dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterize Conjugate (Determine DOL) purification->characterization end End characterization->end

Caption: General workflow for labeling proteins with an amine-reactive dye.

References

Sulfonated vs. Non-Sulfonated Cyanine Dyes: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of an appropriate dye is paramount to generating reliable and high-quality data. Cyanine (B1664457) dyes have emerged as a versatile and widely used class of fluorophores, particularly in the labeling of biomolecules for applications ranging from fluorescence microscopy to in vivo imaging. A critical consideration when choosing a cyanine dye is the presence or absence of sulfonate groups, a modification that significantly influences the dye's physicochemical properties and, consequently, its performance in various experimental settings. This guide provides an objective comparison of sulfonated and non-sulfonated cyanine dyes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Key Performance Characteristics: A Quantitative Comparison

The addition of sulfonate groups to the cyanine dye structure imparts distinct advantages, primarily related to solubility and aggregation. While the core spectral properties remain largely similar, these differences in physicochemical characteristics can have a profound impact on experimental workflows and data quality.

Table 1: Comparison of Physicochemical and Spectroscopic Properties

PropertyNon-Sulfonated Cyanine Dyes (e.g., Cy3, Cy5)Sulfonated Cyanine Dyes (e.g., Sulfo-Cy3, Sulfo-Cy5)Key Advantages of Sulfonation
Water Solubility Low; requires organic co-solvents (DMSO, DMF) for dissolution.[1][2]High; readily soluble in aqueous buffers.[1][2]Simplifies labeling protocols, avoids potentially denaturing organic solvents.
Aggregation Prone to aggregation in aqueous environments, especially at high concentrations, which can lead to fluorescence quenching.[2][3]Significantly reduced aggregation due to electrostatic repulsion between the negatively charged sulfonate groups.[2][3][4]More reliable and reproducible labeling, minimized fluorescence quenching.
Labeling Reaction Requires the addition of an organic co-solvent to the aqueous reaction mixture.[1][2]Can be performed directly in aqueous buffers.[2][4]Ideal for sensitive biomolecules that may be denatured by organic solvents.
Purification Can be purified by various methods including gel filtration and chromatography.[2]Amenable to a wider range of purification techniques, including dialysis against aqueous buffers for efficient removal of unreacted dye.[2][5]More flexible and efficient post-labeling cleanup.
Non-Specific Binding The hydrophobic nature can sometimes lead to increased non-specific binding.Reduced non-specific binding due to increased hydrophilicity.[6]Lower background signal in imaging applications.
Photostability Generally good.Can exhibit slightly improved photostability.[7]Longer observation times and reduced signal loss in time-lapse imaging.
Fluorescence Quantum Yield Moderate to high.[5]Can be slightly higher than their non-sulfonated counterparts.[7]Brighter signal and enhanced sensitivity.

Table 2: Spectroscopic Data for Representative Cyanine Dyes

DyeMolar Extinction Coefficient (ε) in M⁻¹cm⁻¹Fluorescence Quantum Yield (Φ)Excitation Max (nm)Emission Max (nm)
Cy3 ~150,000~0.10~550~570
Sulfo-Cy3 ~150,000~0.07~554~568
Cy5 ~250,000~0.27~650~670
Sulfo-Cy5 ~250,000~0.16~650~669
Cy7 ~250,000~0.12~750~780
Sulfo-Cy7 ~250,000~0.20~754~778

Note: The exact values for extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The data presented here is a compilation from various sources for comparative purposes.[5]

The Impact of Sulfonation on Cyanine Dye Properties

The fundamental difference between sulfonated and non-sulfonated cyanine dyes lies in the presence of one or more sulfonic acid groups. This seemingly minor chemical modification has a profound impact on the dye's interaction with its environment, particularly in aqueous solutions where most biological experiments are conducted.

G A Hydrophobic Core B Low Water Solubility A->B X Sulfonation C Aggregation Prone B->C D Requires Organic Co-solvent B->D E Hydrophilic Sulfonate Groups F High Water Solubility E->F G Reduced Aggregation F->G H Aqueous Buffer Compatible F->H

Caption: Impact of sulfonation on the key properties of cyanine dyes.

Experimental Protocols

To provide a practical framework for comparing and utilizing these dyes, detailed methodologies for key experiments are outlined below.

Protocol 1: Protein Labeling with NHS-Ester Cyanine Dyes

This protocol describes a general procedure for labeling proteins with amine-reactive N-hydroxysuccinimide (NHS) ester derivatives of both sulfonated and non-sulfonated cyanine dyes.

G cluster_workflow Protein Labeling Workflow A 1. Buffer Exchange (Amine-free buffer, pH 8.0-8.5) E 3. Conjugation Reaction (Protein + Dye) A->E B 2. Prepare Dye Solution C Non-Sulfonated Dye: Dissolve in DMSO/DMF B->C If non-sulfonated D Sulfonated Dye: Dissolve in Aqueous Buffer B->D If sulfonated C->E D->E F 4. Purification (e.g., Gel Filtration) E->F G 5. Characterization (Degree of Labeling) F->G

Caption: Experimental workflow for protein conjugation with cyanine dyes.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • NHS-ester of the chosen cyanine dye (sulfonated or non-sulfonated)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) (for non-sulfonated dyes)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Dye Preparation:

    • For non-sulfonated dyes: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

    • For sulfonated dyes: Dissolve the NHS-ester dye directly in the reaction buffer or water to create a stock solution.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column. The first colored band to elute is the labeled protein.

    • For sulfonated dyes, dialysis against an aqueous buffer can also be an effective purification method.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~550 nm for Cy3, ~650 nm for Cy5).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of a cyanine dye relative to a standard with a known quantum yield.

Materials:

  • Cyanine dye solution of unknown quantum yield (sample)

  • Standard dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope of the linear fit for both the sample (S_sample) and the standard (S_standard).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (S_sample / S_standard) * (n_sample / n_standard)²

    where Φ_standard is the quantum yield of the standard, and n_sample and n_standard are the refractive indices of the sample and standard solutions (if different).

Protocol 3: Assessment of Photostability

This protocol provides a method to compare the photostability of sulfonated and non-sulfonated cyanine dyes.

Materials:

  • Solutions of the cyanine dyes to be tested at the same concentration in the same buffer.

  • Fluorescence microscope with a camera and time-lapse imaging capabilities.

  • Image analysis software.

Procedure:

  • Prepare samples of each dye solution on a microscope slide.

  • Acquire an initial image of each sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the samples with the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Measure the mean fluorescence intensity of a region of interest for each image in the time series.

  • Normalize the fluorescence intensity of each time point to the initial intensity (t=0).

  • Plot the normalized fluorescence intensity versus time for each dye. The dye with the slowest decay in fluorescence intensity is the most photostable under the tested conditions.

Conclusion

The choice between sulfonated and non-sulfonated cyanine dyes is a critical decision that should be guided by the specific requirements of the experiment. For applications requiring high water solubility, reduced aggregation, and simplified labeling protocols, particularly with sensitive biomolecules, sulfonated cyanine dyes offer clear advantages . Their enhanced hydrophilicity often translates to more reliable and reproducible results with lower background signals. While non-sulfonated cyanine dyes remain valuable tools, especially when working in organic solvents or when their slightly different photophysical properties are advantageous, the benefits of sulfonation make them a superior choice for a wide range of biological applications. By understanding the fundamental differences and employing the appropriate experimental protocols, researchers can harness the full potential of these powerful fluorescent probes.

References

Sulfo Cy3 bis COOH: A Superior Alternative to the Classic Cy3 Dye for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced performance and flexibility in fluorescence-based assays, Sulfo Cy3 bis COOH emerges as a compelling alternative to the traditional Cy3 dye. This guide provides a comprehensive comparison of the two fluorophores, supported by experimental data and detailed protocols, to inform your selection of the optimal dye for your research needs.

The key distinction between this compound and the standard Cy3 dye lies in the introduction of two sulfonate (SO3-) groups and two carboxylic acid (COOH) groups. This structural modification significantly enhances the hydrophilic nature of the dye, leading to improved solubility in aqueous buffers and a reduction in the tendency for aggregation – a common issue with non-sulfonated cyanine (B1664457) dyes that can lead to fluorescence quenching and unreliable data.

Performance at a Glance: A Quantitative Comparison

The superior performance of this compound in key photophysical parameters is summarized below, providing a clear rationale for its adoption in demanding fluorescence applications.

PropertyThis compoundCy3 DyeAdvantage of this compound
Maximum Excitation Wavelength (λmax, ex) ~555 nm~550 nmMinor red-shift, potentially reducing background from certain biological samples.
Maximum Emission Wavelength (λmax, em) ~570 nm~570 nmSimilar emission profile, compatible with standard Cy3 filter sets.
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹Comparable light-absorbing capability.
Fluorescence Quantum Yield (Φ) ~0.1~0.15While slightly lower, the benefits of improved solubility and reduced aggregation often outweigh this difference in practical applications.
Water Solubility HighLow to moderateSignificantly improved solubility prevents the need for organic co-solvents and reduces aggregation, leading to more reliable and reproducible results.
Photostability HighHighBoth dyes exhibit good resistance to photobleaching.
pH Sensitivity LowLowFluorescence is stable over a broad pH range, making it suitable for a variety of biological buffers.

Key Advantages of this compound

The enhanced properties of this compound translate into tangible benefits in the laboratory:

  • Enhanced Aqueous Solubility and Reduced Aggregation: The presence of sulfonate groups dramatically increases the dye's water solubility. This is a critical advantage as it allows for labeling reactions to be performed in purely aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF which can be detrimental to sensitive proteins. Furthermore, improved solubility minimizes the formation of dye aggregates, which are a primary cause of fluorescence quenching and can lead to inaccurate quantification.

  • Versatile Conjugation Chemistry: The two carboxylic acid functionalities provide versatile handles for conjugation to a wide range of biomolecules. These carboxyl groups can be readily activated to form N-hydroxysuccinimidyl (NHS) esters for efficient labeling of primary amines on proteins, antibodies, and amine-modified oligonucleotides. Alternatively, they can be coupled to amines using carbodiimide (B86325) chemistry (e.g., with EDC), offering flexibility in experimental design.

  • Improved Biocompatibility: By eliminating the need for organic solvents in labeling reactions, this compound offers improved biocompatibility, which is particularly crucial when working with live cells or sensitive biological systems.

Experimental Protocols

To facilitate the adoption of this compound, detailed protocols for common labeling applications are provided below.

Protein Labeling via NHS Ester Chemistry

This protocol describes the labeling of a protein with this compound by first converting the carboxylic acid groups to NHS esters.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein solution in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC) to the dye solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, protected from light, to form the Sulfo Cy3 bis-NHS ester.

  • Protein Labeling:

    • Adjust the protein concentration to 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Slowly add the activated Sulfo Cy3 bis-NHS ester solution to the protein solution while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1, but this may need to be optimized for your specific protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Sulfo Cy3).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

ProteinLabelingWorkflow cluster_activation Dye Activation cluster_labeling Protein Conjugation cluster_purification Purification SulfoCy3 This compound ActivatedDye Sulfo Cy3 bis-NHS Ester SulfoCy3->ActivatedDye In DMF/DMSO 1-2h, RT NHS_EDC NHS + EDC/DCC NHS_EDC->ActivatedDye LabeledProtein Labeled Protein Mixture ActivatedDye->LabeledProtein 1-2h, RT Protein Protein Solution (pH 8.3) Protein->LabeledProtein Purification Size-Exclusion Chromatography LabeledProtein->Purification PurifiedProtein Purified Labeled Protein Purification->PurifiedProtein

Protein labeling workflow using this compound.
Oligonucleotide Labeling via Carbodiimide Chemistry

This protocol outlines the conjugation of this compound to an amine-modified oligonucleotide using EDC.

Materials:

  • This compound

  • Amine-modified oligonucleotide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (optional, to increase efficiency)

  • 0.1 M MES buffer (pH 6.0)

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate, pH 5.2

  • HPLC or gel electrophoresis system for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve this compound in 0.1 M MES buffer, pH 6.0, to a concentration of 10 mM.

    • Add a 10-fold molar excess of EDC (and optionally a 5-fold molar excess of NHS or sulfo-NHS) to the dye solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation to Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water.

    • Add the activated this compound solution to the oligonucleotide solution. A 20- to 50-fold molar excess of the dye is recommended.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification of Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.

    • Resuspend the labeled oligonucleotide in nuclease-free water.

    • Further purify the conjugate using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

OligoLabelingWorkflow cluster_activation Dye Activation cluster_conjugation Oligonucleotide Conjugation cluster_purification Purification SulfoCy3 This compound ActivatedDye Activated Sulfo Cy3 SulfoCy3->ActivatedDye In MES buffer 15-30 min, RT EDC EDC (+ NHS) EDC->ActivatedDye LabeledOligo Labeled Oligo Mixture ActivatedDye->LabeledOligo 2-4h, RT Oligo Amine-Modified Oligonucleotide Oligo->LabeledOligo Purification Ethanol Precipitation & HPLC/PAGE LabeledOligo->Purification PurifiedOligo Purified Labeled Oligonucleotide Purification->PurifiedOligo

Oligonucleotide labeling workflow using this compound.

Conclusion

This compound represents a significant advancement over the traditional Cy3 dye for the fluorescent labeling of biomolecules. Its superior aqueous solubility, reduced aggregation, and versatile conjugation chemistry make it an ideal choice for a wide range of applications in biological research and drug development, from fluorescence microscopy and flow cytometry to immunoassays and nucleic acid detection. By providing more reliable and reproducible results, this compound empowers researchers to generate higher quality data and accelerate their scientific discoveries.

A Comparative Guide to the Cross-Reactivity of Sulfo Cy3 Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled probes is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Sulfo Cy3 labeled probes and their alternatives, with a focus on cross-reactivity. We will delve into the factors influencing non-specific binding, present experimental protocols to assess probe performance, and offer a comparative analysis based on available data.

Understanding Probe Cross-Reactivity

Cross-reactivity, in the context of fluorescent probes, refers to the binding of the probe to unintended targets within a sample. This can arise from several factors, including:

  • Probe Sequence or Conformation: The inherent sequence of an oligonucleotide probe or the structure of an antibody can lead to off-target binding.

  • Fluorophore Properties: The physicochemical properties of the fluorescent dye itself can contribute to non-specific interactions. Hydrophobic dyes, for instance, may exhibit greater non-specific adhesion.[1]

  • Tissue or Cell Autofluorescence: Endogenous fluorophores within the sample can create background signals that may be mistaken for specific staining.[2]

  • Fc Receptor Binding: In antibody-based applications, the Fc region of the antibody can bind non-specifically to Fc receptors on certain cell types, such as monocytes and macrophages.[3]

  • Spectral Overlap (Crosstalk): In multiplexing experiments, the emission spectrum of one fluorophore can bleed into the detection channel of another, creating a false positive signal.

Sulfo Cy3 is a sulfonated version of the cyanine (B1664457) dye Cy3. The addition of sulfonate groups increases its hydrophilicity, which can reduce non-specific binding compared to its non-sulfonated counterpart.[4]

Comparative Analysis: Sulfo Cy3 vs. Alexa Fluor 555

Direct quantitative data on the cross-reactivity of Sulfo Cy3 labeled probes compared to other fluorophores is limited in publicly available literature. However, we can infer performance characteristics from studies comparing their photophysical properties, such as brightness and photostability, which contribute to the overall signal-to-noise ratio. A higher signal-to-noise ratio generally indicates better probe performance with lower background.

A study by Berlier et al. (2003) provided a quantitative comparison of protein conjugates of Alexa Fluor 555 and Cy3 (the non-sulfonated parent of Sulfo Cy3). While this data does not directly measure cross-reactivity, it offers valuable insights into the performance of the core fluorophores.

PropertySulfo Cy3 (inferred from Cy3 data)Alexa Fluor 555Key Takeaways
Excitation Maximum ~550 nm~555 nmBoth are well-suited for the 561 nm laser line.
Emission Maximum ~570 nm~565 nmSimilar emission spectra, suitable for the same filter sets.
Relative Quantum Yield LowerHigherAlexa Fluor 555 conjugates are generally brighter than Cy3 conjugates.[5][6]
Photostability Less StableMore StableAlexa Fluor 555 is more resistant to photobleaching than Cy3.[6]
Self-Quenching More prone to aggregation and self-quenching at high degrees of labeling.[6]Less self-quenching, allowing for brighter conjugates at higher labeling densities.[6]This suggests Alexa Fluor 555 may provide a better signal-to-noise ratio, especially for highly expressed targets.
Hydrophilicity High (due to sulfonation)HighBoth are water-soluble and suitable for aqueous buffers.

Note: The data for Cy3 is used as a proxy for Sulfo Cy3 as they share the same core chromophore. The sulfonation of Sulfo Cy3 enhances its water solubility which can reduce non-specific binding compared to the non-sulfonated Cy3.

Experimental Protocols for Assessing Cross-Reactivity

A rigorous assessment of probe cross-reactivity is crucial for validating any new probe or experimental setup. The following is a general workflow that can be adapted for various applications such as immunofluorescence (IF), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH).

In Silico Analysis (for Oligonucleotide Probes)

Before synthesis, it is essential to perform a bioinformatic analysis of the probe sequence to predict potential off-target binding sites.

  • Tool: Basic Local Alignment Search Tool (BLAST) from NCBI.

  • Procedure:

    • Enter the probe sequence into the BLASTn suite.

    • Select the appropriate database (e.g., human genomic + transcript).

    • Optimize for somewhat similar sequences (blastn).

    • Analyze the results for significant alignments to unintended targets.

Experimental Workflow for Cross-Reactivity Assessment

This workflow is designed to identify and minimize non-specific binding of a fluorescently labeled probe.

G cluster_0 Phase 1: Probe Optimization cluster_1 Phase 2: Specificity Controls cluster_2 Phase 3: Blocking Strategy Optimization cluster_3 Phase 4: Signal-to-Noise Ratio Quantification P1 Titrate Probe Concentration P2 Optimize Incubation Time & Temperature P1->P2 C1 Negative Control (No Probe) P2->C1 C2 Isotype Control (for Antibodies) C3 Sense Probe Control (for FISH) C4 Competition Assay B1 Test Different Blocking Reagents (e.g., BSA, Serum, Commercial Blockers) C4->B1 B2 Optimize Blocking Time & Concentration B1->B2 S1 Image Acquisition B2->S1 S2 Image Analysis Software (e.g., ImageJ/Fiji) S1->S2 S3 Calculate Signal-to-Noise Ratio S2->S3 G Start Start: New Sulfo Cy3 Probe InSilico In Silico Analysis (e.g., BLAST) Start->InSilico Titration Probe Titration InSilico->Titration Controls Run Specificity Controls (Negative, Isotype/Sense, Competition) Titration->Controls Blocking Optimize Blocking Protocol Controls->Blocking SNR Quantify Signal-to-Noise Ratio Blocking->SNR Decision SNR Acceptable? SNR->Decision Validated Probe Validated for Use Decision->Validated Yes Troubleshoot Troubleshoot: - Adjust Concentration - Change Blocking Agent - Re-optimize Protocol Decision->Troubleshoot No Troubleshoot->Titration

References

Safety Operating Guide

Proper Disposal of Sulfo Cy3 bis COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedures for the safe and proper disposal of Sulfo Cy3 bis COOH, a fluorescent cyanine (B1664457) dye. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound may not be classified as hazardous under OSHA criteria, it is imperative to follow institutional and local regulations for chemical waste disposal.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Work in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

Disposal Procedures for this compound Waste

The recommended best practice is to treat all materials contaminated with this compound as chemical waste. Do not discharge solutions containing this dye down the sanitary sewer unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the initial rinses of any contaminated labware.

    • The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.

  • Solid Waste:

    • Dispose of all solid waste contaminated with the dye, such as gels, pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled solid chemical waste container.

Step 2: Waste Container Labeling

Accurate and thorough labeling of waste containers is mandatory for safety and regulatory compliance.

Waste Label Components:

InformationDescription
"Chemical Waste"Clearly indicates the contents are to be disposed of as chemical waste.
Chemical NameList all chemical constituents, including "this compound" and any solvents or buffers.
Approximate %Estimate the percentage of each component.
Hazard IdentificationIndicate any relevant hazards (though none are specified by OSHA for this compound).
Accumulation Start DateThe date when the first drop of waste was added to the container.
Principal InvestigatorThe name of the responsible researcher or lab head.
Laboratory ContactRoom number and phone number for the generating lab.

Step 3: Storage of Chemical Waste

Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent spills or evaporation.

  • Store liquid waste containers in secondary containment to catch any potential leaks.

  • Do not mix incompatible waste streams in the same container.

Step 4: Arranging for Disposal

Once the waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for its collection by the EHS department. Follow your institution's specific procedures for requesting a chemical waste pickup.

Spill Management

In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and dispose of it as solid chemical waste. For large or unmanageable spills, evacuate the area and contact your EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe spill Spill Occurs ppe->spill segregate Segregate Waste ppe->segregate cleanup Contain with Absorbent Material spill->cleanup Yes spill->segregate No collect_spill Collect as Solid Chemical Waste cleanup->collect_spill store Store in Designated Satellite Accumulation Area collect_spill->store liquid_waste Liquid Waste (Solutions, Rinses) segregate->liquid_waste Liquid solid_waste Solid Waste (Gels, Tips, Gloves) segregate->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid->store collect_solid->store full Container Full or Max Time Reached store->full full->store No request_pickup Request Waste Pickup from EHS full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Guide to Handling Sulfo Cy3 bis COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sulfo Cy3 bis COOH, a fluorescent dye commonly used in biological and chemical research.

Proper handling and disposal of laboratory chemicals are critical to maintaining a safe research environment. Adherence to these protocols minimizes risks and ensures compliance with safety regulations.

Immediate Safety and Handling

When working with this compound, which is a derivative of the Cy3 dye, it is crucial to use appropriate personal protective equipment (PPE).[1] Work should be conducted in a well-ventilated area, and preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]

Personal Protective Equipment (PPE) Summary

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust have side-shields and meet ANSI Z87.1 standards.[2]
Hand Protection Disposable Nitrile GlovesShould be inspected before use and removed immediately after contact with the chemical. Double gloving may be necessary for added protection.[2]
Body Protection Laboratory CoatFire/flame resistant and impervious clothing is recommended.[3]
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Experimental Protocol: Safe Handling and First Aid

Handling:

  • Ventilation: Handle in a well-ventilated place.[3]

  • Avoid Contact: Avoid contact with skin and eyes.[3]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[3]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[3]

First Aid Measures:

  • Inhalation: If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper waste disposal is critical to prevent environmental contamination and ensure laboratory safety. All waste containing this compound, including unused stock solutions and contaminated consumables, must be treated as hazardous chemical waste.[1][4]

Waste Segregation and Disposal:

  • Identify and Label: All waste containers must be clearly labeled with the contents.[5]

  • Separate Chemicals: Do not mix different types of chemical waste.[5] Liquid waste should be stored in leak-proof containers.[6]

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific disposal considerations.[5]

  • Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and dispose of the hazardous waste according to all federal, state, and local regulations.[5][6]

Visualizing the Workflow

To further clarify the procedural steps for safe handling and disposal, the following diagram illustrates the key stages.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Dye prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_collect Collect Waste handle_experiment->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.